molecular formula C9H7N3O2 B1295038 1-(4-Nitrophenyl)-1H-imidazole CAS No. 2301-25-9

1-(4-Nitrophenyl)-1H-imidazole

Cat. No.: B1295038
CAS No.: 2301-25-9
M. Wt: 189.17 g/mol
InChI Key: PUCOOPJLAXJKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCOOPJLAXJKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177566
Record name Imidazole, 1-(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2301-25-9
Record name 1-(4-Nitrophenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2301-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole, 1-(p-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002301259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Nitrophenyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Nitrophenyl)-1H-imidazole from 4-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Nitrophenyl)-1H-imidazole, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 4-nitroaniline. The core of this guide focuses on the most direct synthetic route, the Debus-Radziszewski imidazole synthesis, a powerful one-pot, multi-component reaction. This document details the experimental protocol, presents key quantitative data, and illustrates the reaction pathway and workflow for clarity and reproducibility.

Introduction

This compound is a key building block in the development of novel therapeutic agents due to the versatile chemical handles it possesses. The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, while the nitroaryl group can be readily transformed into other functional groups, allowing for extensive structure-activity relationship (SAR) studies. The synthesis of N-arylimidazoles is a cornerstone of heterocyclic chemistry, with various methods developed over the years. This guide focuses on a classical yet highly efficient approach: the Debus-Radziszewski reaction. This method allows for the construction of the imidazole ring in a single step from simple, acyclic precursors.

Synthetic Pathway: The Debus-Radziszewski Reaction

The most direct route for the synthesis of this compound from 4-nitroaniline is a modification of the Debus-Radziszewski imidazole synthesis.[1][2][3] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and an ammonia source (ammonium acetate) with a primary amine (4-nitroaniline).[1]

The overall reaction can be depicted as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-Nitroaniline 4-Nitroaniline Product This compound 4-Nitroaniline->Product + Glyoxal Glyoxal Glyoxal->Product + Formaldehyde Formaldehyde Formaldehyde->Product + Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Product AcOH, Heat

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the principles of the Debus-Radziszewski reaction.

Materials:

  • 4-Nitroaniline

  • Glyoxal (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1.0 eq), ammonium acetate (3.0 eq), and glacial acetic acid.

  • Addition of Reagents: To the stirred mixture, add glyoxal (40% aq. solution, 1.2 eq) and formaldehyde (37% aq. solution, 1.2 eq) sequentially at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Appearance Yellow solid
Melting Point 199-201 °C
Yield 75-85% (typical)
Solubility Soluble in DMSO, DMF, and hot ethanol.

Spectroscopic Data

The structural confirmation of the synthesized this compound is achieved through spectroscopic analysis.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) Multiplicity Integration Assignment
8.40 - 8.35m2HAr-H
8.28 - 8.23m2HAr-H
7.85s1HImidazole-H
7.72s1HImidazole-H
7.50 - 7.45m1HImidazole-H
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) Assignment
146.7C-NO₂
143.8C-N (imidazole)
136.9C-H (imidazole)
129.3Ar-CH
128.8Ar-CH
124.1C-H (imidazole)
122.7C-H (imidazole)

Mass Spectrum (ESI-MS): m/z 190.06 [M+H]⁺

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow A 1. Reaction Setup: Combine 4-nitroaniline, ammonium acetate, and glacial acetic acid. B 2. Reagent Addition: Add glyoxal and formaldehyde. A->B C 3. Reflux: Heat the mixture at 120 °C for 4-6 hours. B->C D 4. Workup: Cool, pour into ice-water, and neutralize. C->D E 5. Extraction: Extract with ethyl acetate. D->E F 6. Purification: Column chromatography. E->F G 7. Characterization: Obtain melting point and spectroscopic data. F->G H Final Product: This compound G->H

Caption: A step-by-step workflow for the synthesis and characterization.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis of this compound from 4-nitroaniline using the Debus-Radziszewski reaction. The provided experimental protocol, along with the summarized quantitative and spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The directness and efficiency of this multi-component reaction make it an attractive strategy for the production of this important heterocyclic building block.

References

One-Pot Synthesis of 1-(4-Nitrophenyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of 1-(4-Nitrophenyl)-1H-imidazole, a key intermediate in the development of various pharmacologically active compounds. This document details the prevalent synthetic methodologies, focusing on the Nucleophilic Aromatic Substitution (SNAr) pathway, and presents comprehensive experimental protocols, quantitative data, and reaction mechanisms.

Introduction

This compound is a valuable building block in medicinal chemistry. The imidazole moiety is a common feature in many bioactive molecules, while the nitrophenyl group can be readily modified or utilized for further coupling reactions. The one-pot synthesis of this compound is of significant interest as it offers a more efficient, economical, and streamlined approach compared to multi-step procedures. The most direct and widely employed one-pot method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction between imidazole and an activated 4-halonitrobenzene. The strong electron-withdrawing nitro group on the phenyl ring facilitates the nucleophilic attack by imidazole, making this a highly effective synthetic strategy.

Reaction Mechanism and Pathway

The one-pot synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) proceeds through a well-established addition-elimination mechanism. The key steps are outlined below:

  • Deprotonation of Imidazole: In the presence of a base (e.g., potassium carbonate, sodium hydride), the acidic proton on the imidazole nitrogen is abstracted, forming the imidazolate anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The imidazolate anion attacks the electron-deficient carbon atom of the 4-halonitrobenzene that bears the halogen leaving group. This attack is facilitated by the strong electron-withdrawing effect of the para-nitro group, which polarizes the C-X bond. This step results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the phenyl ring is restored through the elimination of the halide ion (e.g., F⁻, Cl⁻). This step is typically the rate-determining step of the reaction.

  • Product Formation: The final product, this compound, is formed.

The overall reaction is a one-pot process where the starting materials are combined with a base in a suitable solvent and heated to effect the transformation.

Experimental Protocols

Two detailed experimental protocols for the one-pot synthesis of this compound are provided below, utilizing different solvents and bases.

Protocol 1: Synthesis in Dimethylformamide (DMF) with Potassium Carbonate

This protocol is a standard and widely applicable method for the SNAr reaction.

Materials:

  • Imidazole

  • 1-Fluoro-4-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of imidazole (7.87 mmol) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (8.7 mmol).

  • Stir the mixture for 15 minutes at room temperature to facilitate the formation of the imidazolate anion.

  • Add 1-fluoro-4-nitrobenzene (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete (typically within a few hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure this compound.

Protocol 2: Synthesis in an Ionic Liquid

This protocol utilizes an ionic liquid as the solvent, which can offer advantages in terms of reaction rate and recyclability.

Materials:

  • Imidazole

  • 1-Fluoro-4-nitrobenzene

  • 1-Octyl-3-methylimidazolium bromide ([Omim]Br)

  • Ethyl acetate

  • Water

Procedure:

  • Combine imidazole, 1-fluoro-4-nitrobenzene, and 1-octyl-3-methylimidazolium bromide ([Omim]Br) in a reaction vessel.

  • Heat the mixture with stirring. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Separate the organic layer and wash it with water to remove the ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterProtocol 1 (DMF/K₂CO₃)Protocol 2 (Ionic Liquid)
Starting Materials Imidazole, 1-Fluoro-4-nitrobenzeneImidazole, 1-Fluoro-4-nitrobenzene
Base Potassium CarbonateNot explicitly required (ionic liquid can act as a promoter)
Solvent Dimethylformamide (DMF)1-Octyl-3-methylimidazolium bromide ([Omim]Br)
Temperature 60-80 °CNot specified, likely elevated
Reaction Time Several hoursNot specified
Yield Good to high89%
Melting Point 193-195 °C193-195 °C
Product Characterization NMR, IR, Mass SpecNMR, Mass Spec

Mandatory Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification cluster_product Final Product imidazole Imidazole mix Mix Reagents imidazole->mix nitrobenzene 1-Fluoro-4-nitrobenzene nitrobenzene->mix base Base (e.g., K2CO3) base->mix solvent Solvent (e.g., DMF) solvent->mix heat Heat and Stir mix->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the one-pot synthesis of this compound.

snar_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination imidazole Imidazole imidazolate Imidazolate Anion imidazole->imidazolate + B: base Base (B:) bh BH+ nitrobenzene 1-Fluoro-4-nitrobenzene meisenheimer Meisenheimer Complex imidazolate->meisenheimer Attacks nitrobenzene->meisenheimer + Imidazolate product This compound meisenheimer->product - F- meisenheimer->product Eliminates fluoride Fluoride Ion (F-)

Regioselective Synthesis of 1-(4-Nitrophenyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the regioselective synthesis of 1-(4-nitrophenyl)-1H-imidazole, a key structural motif in medicinal chemistry. The synthesis of N-arylimidazoles, particularly with electron-deficient aryl groups, is a critical transformation in the development of pharmacologically active compounds. This document outlines prominent synthetic strategies, presents comparative data, and provides detailed experimental protocols to aid researchers in this field.

Introduction

This compound is a valuable building block in the synthesis of various therapeutic agents. The regioselective formation of the C-N bond between the imidazole ring and the nitrophenyl group is a significant challenge due to the potential for substitution at either nitrogen atom in unsymmetrical imidazoles. This guide focuses on established and efficient methods that ensure high regioselectivity, primarily highlighting the Ullmann condensation and the Buchwald-Hartwig amination reactions.

Key Synthetic Methodologies

The two primary methods for the N-arylation of imidazole are copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig-type) cross-coupling reactions. Both have been successfully employed for the synthesis of N-arylimidazoles with high yields and selectivity.

1. Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic method for forming C-N bonds. Modern variations of this reaction utilize catalytic amounts of copper, often in the presence of a ligand, to couple an aryl halide with an N-H containing heterocycle. For the synthesis of this compound, an aryl halide bearing a strong electron-withdrawing group like the nitro group is particularly reactive.

Key features of this method include:

  • Catalyst: Typically a copper(I) salt such as CuI or CuBr.

  • Ligand: A variety of ligands can be employed to enhance the reaction rate and selectivity, with 1,10-phenanthroline derivatives being particularly effective.[1]

  • Base: A base such as K₂CO₃, Cs₂CO₃, or KOH is required to deprotonate the imidazole.

  • Solvent: Polar aprotic solvents like DMF or DMSO are commonly used.

2. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is known for its high functional group tolerance and generally milder reaction conditions compared to the classical Ullmann reaction. The choice of phosphine ligand is crucial for the success of the reaction.

Key features of this method include:

  • Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or from a stable Pd(0) complex.

  • Ligand: Bulky, electron-rich phosphine ligands are typically used to facilitate the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as NaOtBu or K₃PO₄ is commonly employed.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typical.

3. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. Both Ullmann and Buchwald-Hartwig reactions can be performed under microwave conditions to accelerate the synthesis of this compound.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound and related N-arylimidazoles based on literature precedents.

Table 1: Copper-Catalyzed N-Arylation of Imidazole with 4-Halonitrobenzene

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
14-IodonitrobenzeneCuI (5)1,10-Phenanthroline (10)K₂CO₃DMF11024>95[1]
24-BromonitrobenzeneCuBr (5)Pyridin-2-yl β-ketone (10)Cs₂CO₃DMSO8012High[3]
34-ChloronitrobenzeneCuI-NHC complex-K₂CO₃Acetone602452-98[4]

Table 2: Palladium-Catalyzed N-Arylation of Imidazole with 4-Halonitrobenzene

EntryAryl HalidePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
14-BromonitrobenzenePd₂(dba)₃ (0.1)L1 (0.2)NaOtBuToluene1001893[5]
24-ChloronitrobenzenePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11024High[6]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound

This protocol is based on a typical Ullmann-type N-arylation reaction.

Materials:

  • Imidazole

  • 4-Iodonitrobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add imidazole (1.2 mmol), 4-iodonitrobenzene (1.0 mmol), CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Palladium-Catalyzed Synthesis of this compound

This protocol is based on a typical Buchwald-Hartwig amination reaction.

Materials:

  • Imidazole

  • 4-Bromonitrobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos or a Josiphos-type ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the phosphine ligand (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

  • Add imidazole (1.2 mmol) and 4-bromonitrobenzene (1.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube, remove from the glovebox, and heat the reaction mixture at 100 °C for 18-24 hours with stirring.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield this compound.

Mandatory Visualizations

Reaction_Pathway cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination Imidazole_U Imidazole Product_U This compound Imidazole_U->Product_U ArylHalide_U 4-Halonitrobenzene ArylHalide_U->Product_U Catalyst_U Cu(I) Catalyst + Ligand Catalyst_U->Product_U Base_U Base (e.g., K2CO3) Base_U->Product_U Imidazole_B Imidazole Product_B This compound Imidazole_B->Product_B ArylHalide_B 4-Halonitrobenzene ArylHalide_B->Product_B Catalyst_B Pd(0) Catalyst + Ligand Catalyst_B->Product_B Base_B Base (e.g., NaOtBu) Base_B->Product_B

Caption: General reaction pathways for the synthesis of this compound.

Workflow Start Define Synthesis Target: This compound Substrate Select Starting Materials: Imidazole & 4-Halonitrobenzene Start->Substrate Method Choose Synthesis Method Substrate->Method Ullmann Ullmann Condensation (Copper-Catalyzed) Method->Ullmann Cost-effective Buchwald Buchwald-Hartwig (Palladium-Catalyzed) Method->Buchwald Mild Conditions, High Throughput Optimize_U Optimize Conditions: Ligand, Base, Solvent, Temp. Ullmann->Optimize_U Optimize_B Optimize Conditions: Ligand, Base, Solvent, Temp. Buchwald->Optimize_B Reaction Perform Reaction Optimize_U->Reaction Optimize_B->Reaction Workup Work-up and Purification Reaction->Workup Analysis Characterize Product (NMR, MS, etc.) Workup->Analysis

Caption: Logical workflow for the regioselective synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Nitrophenyl)-1H-imidazole: Protocol and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 1-(4-nitrophenyl)-1H-imidazole, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, a summary of quantitative data, and a mechanistic exploration of the synthetic routes.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis of N-aryl imidazoles is a fundamental transformation in organic chemistry, with several established methods for its execution. This guide will focus on the most common and effective strategies for the preparation of the title compound, primarily through nucleophilic aromatic substitution (SNAAr) and transition-metal-catalyzed cross-coupling reactions.

Experimental Protocols

The synthesis of this compound is most commonly achieved via the N-arylation of imidazole with an activated aryl halide, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. The electron-withdrawing nitro group facilitates the nucleophilic aromatic substitution reaction.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of imidazole with 1-fluoro-4-nitrobenzene in the presence of a base.

Materials:

  • Imidazole

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K2CO3) or Potassium hydroxide (KOH)[1]

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO4)

  • Ice water

Procedure:

  • To a solution of imidazole (1.0 equivalent) in DMF or DMSO, add potassium carbonate or potassium hydroxide (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes to form the imidazolide anion.

  • Add 1-fluoro-4-nitrobenzene (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • After the disappearance of the starting material, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and related compounds.

ProductCAS NumberMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compound2301-25-9C₉H₇N₃O₂189.1752-98*Not specified
2-(4-Nitrophenyl)-1H-benzo[d]imidazoleNot specifiedC₁₃H₉N₃O₂239.23Not specified261-263
2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazoleNot specifiedC₂₁H₁₅N₃O₂341.36Not specified131-133

*Yields for Ullmann-type N-arylations of imidazole with 4-nitrochlorobenzene using a CuI-NHC catalyst have been reported in this range.[2]

Reaction Mechanisms

Two primary mechanisms are considered for the N-arylation of imidazole: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig amination or Ullmann condensation).

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism is prevalent when using highly activated aryl halides like 1-fluoro-4-nitrobenzene. The reaction proceeds in two main steps:

  • Nucleophilic Attack: The imidazolide anion, formed by the deprotonation of imidazole by a base, acts as a nucleophile and attacks the electron-deficient carbon atom of the aryl halide bearing the leaving group. This results in the formation of a Meisenheimer complex, a resonance-stabilized intermediate.

  • Leaving Group Departure: The leaving group (e.g., fluoride) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, this compound.

Transition-Metal-Catalyzed Cross-Coupling Mechanisms

1. Buchwald-Hartwig Amination:

This palladium-catalyzed reaction is a powerful method for forming C-N bonds.[3][4][5] The catalytic cycle generally involves:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species.[4]

  • Amine Coordination and Deprotonation: The amine (imidazole) coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the imidazolyl group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[4]

2. Ullmann Condensation:

This copper-catalyzed reaction is a classical method for N-arylation.[2][6] While the exact mechanism is still debated, a plausible pathway involves:

  • Formation of a Cu(I)-Imidazolide Complex: Copper(I) reacts with imidazole in the presence of a base to form a copper(I)-imidazolide species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The desired N-aryl imidazole is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.

Visualizations

Experimental Workflow

experimental_workflow reagents Imidazole, 1-Fluoro-4-nitrobenzene, Base (K2CO3) reaction Reaction at 60 °C reagents->reaction solvent DMF or DMSO solvent->reaction workup Aqueous Workup (Ice Water, Ethyl Acetate) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

SNAr Reaction Mechanism

snar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product imidazole Imidazole meisenheimer Meisenheimer Complex (Resonance Stabilized) imidazole->meisenheimer + Aryl Halide (Nucleophilic Attack) base Base (e.g., K2CO3) base->imidazole Deprotonation aryl_halide 1-Fluoro-4-nitrobenzene product This compound meisenheimer->product Loss of F-

Caption: The mechanism of Nucleophilic Aromatic Substitution (SNAr) for the synthesis.

Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination (Imidazole) pd2_complex->amine_coordination Imidazole, Base pd_amide [Ar-Pd(II)(Im)L_n]^+ X^- amine_coordination->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Imidazole reductive_elimination->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Purification and Characterization of 1-(4-Nitrophenyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purification and characterization of 1-(4-Nitrophenyl)-1H-imidazole, a key intermediate in various chemical syntheses. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol .[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number2301-25-9[1]
Molecular FormulaC₉H₇N₃O₂[1]
Molecular Weight189.17 g/mol [1]
Melting Point198-203 °C
AppearanceYellow solid[2]
Solubility>28.4 µg/mL in water at pH 7.4[1]

Experimental Protocols

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The crude this compound product can be purified to obtain a crystalline solid of high purity.

Protocol:

  • Solvent Selection: Based on protocols for similar imidazole derivatives, a mixed solvent system of methanol and ethyl acetate (1:1) is a suitable choice for recrystallization.[3] Ethanol can also be used.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent system with gentle heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. The solution should then be heated for a short period and filtered while hot to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

G cluster_purification Purification Workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Cool to Crystallize filter_hot Hot Filtration charcoal->filter_hot filter_hot->cool filter_cold Vacuum Filtration cool->filter_cold wash Wash with Cold Solvent filter_cold->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Figure 1: Recrystallization workflow for this compound.
Purification by Column Chromatography

For separating this compound from impurities with similar solubility, column chromatography is an effective method.

Protocol:

  • Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica gel containing the sample onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase should be gradually increased to facilitate the separation of compounds based on their affinity for the stationary phase.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization Techniques

A combination of spectroscopic methods is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 2: NMR Spectral Data for this compound

NucleusSolventChemical Shift (δ) ppmReference
¹HDMSO-d₆8.51 (s, 1H), 8.37 (d, J=9 Hz, 2H), 8.00-7.97 (m, 3H), 7.19 (s, 1H)[2]
¹³CCDCl₃146.6, 142.3, 135.7, 132.04, 126.1, 121.4, 117.9[3]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands for this compound and Related Compounds

Functional GroupWavenumber (cm⁻¹)Reference
Aromatic C-H stretch3112[3]
C=N stretch (imidazole ring)1596[3]
Aromatic NO₂ stretch1503, 1370[3]
C-N stretch1049[3]
p-substituted benzene845[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 190.0611.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted imidazoles typically show absorption bands in the UV-Vis region.

Biological Activity and Signaling Pathway

Nitroimidazole compounds are known for their biological activity, particularly as hypoxia-activated prodrugs.[4] Under hypoxic conditions, often found in solid tumors, the nitro group of the imidazole is reduced to form reactive radical species that can damage cellular macromolecules like DNA and proteins.[][6]

One of the key signaling pathways implicated in the cellular response to hypoxia is the Hypoxia-Inducible Factor (HIF-1) pathway.[4] The activation of nitroimidazoles as cytotoxic agents occurs in the same hypoxic regions where HIF-1α is stabilized, making them potential therapeutic agents for targeting hypoxic tumors.[4] Furthermore, some nitroimidazole derivatives have been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication.[6]

G cluster_pathway Hypoxia-Activated Cytotoxicity of Nitroimidazoles Hypoxia Hypoxia (Low Oxygen) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Nitroimidazole This compound (Prodrug) Gene_Transcription Gene Transcription (e.g., Angiogenesis, Glycolysis) HIF1a_stabilization->Gene_Transcription Reduction Nitroreductases Nitroimidazole->Reduction Activation Reactive_Species Reactive Nitro Radical Reduction->Reactive_Species DNA_Damage DNA Damage Reactive_Species->DNA_Damage Protein_Damage Protein Damage Reactive_Species->Protein_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Figure 2: Simplified signaling pathway of nitroimidazole activation.

Conclusion

The purification and characterization of this compound are critical steps in its application as a chemical intermediate. This guide provides standardized protocols and a summary of key analytical data to aid researchers in obtaining and verifying this compound in high purity. Understanding its mechanism of action under hypoxic conditions also opens avenues for its exploration in drug development, particularly in oncology.

References

Spectroscopic Scrutiny: An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 1-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry for the characterization of 1-(4-Nitrophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents key spectral data in a structured format, and illustrates the analytical workflows through procedural diagrams. The information herein is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and quality control of this and structurally related compounds.

Introduction

This compound is an aromatic heterocyclic compound featuring an imidazole ring substituted with a nitrophenyl group. The presence of the nitro functional group and the imidazole moiety imparts specific physicochemical properties that are of significant interest in various fields, including the development of novel therapeutic agents and functional materials. Accurate and thorough characterization of this molecule is paramount for its application and further development. FT-IR spectroscopy and mass spectrometry are powerful analytical tools that provide critical information regarding the molecular structure, functional groups, and molecular weight of the compound. This guide details the application of these techniques to the analysis of this compound.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. Based on the analysis of structurally similar compounds, the following table summarizes the expected characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3150 - 3100C-H stretching (aromatic imidazole and phenyl)Medium
~1600 - 1580C=C stretching (aromatic rings)Medium
~1520 - 1500N-O asymmetric stretching (nitro group)Strong
~1480 - 1450C-N stretching (imidazole ring)Medium
~1350 - 1330N-O symmetric stretching (nitro group)Strong
~1100 - 1000In-plane C-H bending (aromatic rings)Medium
~860 - 840Out-of-plane C-H bending (para-substituted phenyl)Strong
~770 - 730Out-of-plane C-H bending (imidazole ring)Medium
Experimental Protocol: FT-IR Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of solid this compound using the KBr pellet method.

Materials and Equipment:

  • This compound sample (crystalline solid)

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

  • Spatula

  • Infrared lamp (optional, for drying)

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr under an infrared lamp or in an oven at 110°C for 2-3 hours to remove any adsorbed water.

    • In the agate mortar, grind approximately 1-2 mg of the this compound sample to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the finely ground mixture into the die of the pellet press.

    • Ensure the surface of the mixture is level.

    • Assemble the pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Process the resulting spectrum (e.g., baseline correction, smoothing) as required.

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Mass Spectrometry Data

The mass spectrum of this compound (C₉H₇N₃O₂) will exhibit a molecular ion peak corresponding to its molecular weight. Electron ionization (EI) can induce fragmentation, providing valuable structural information.

m/zProposed Fragment IonRelative Abundance
189[M]⁺ (Molecular Ion)High
143[M - NO₂]⁺Medium
116[C₇H₆N₂]⁺ (Loss of NO₂ and HCN)High
89[C₆H₅]⁺ (Phenyl cation) or [C₅H₃N₂]⁺Medium
68[C₃H₄N₂]⁺ (Imidazole cation)Low

Note: Relative abundances are predicted and may vary depending on the ionization method and instrument conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound by GC-MS.

Materials and Equipment:

  • This compound sample

  • Suitable solvent (e.g., dichloromethane, ethyl acetate), HPLC grade

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source

  • Capillary column suitable for aromatic compounds (e.g., DB-5MS)

  • Autosampler vials with inserts

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent.

    • Filter the solution if necessary to remove any particulate matter.

    • Transfer the solution to an autosampler vial.

  • GC-MS System Configuration:

    • Injector: Splitless mode, temperature set to 250-280°C.

    • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1-2 minutes.

      • Ramp: Increase temperature at a rate of 10-20°C/min to 280-300°C.

      • Final hold: Maintain the final temperature for 5-10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

    • Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the FT-IR and mass spectrometry analyses.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis A Grind this compound B Mix with KBr A->B C Press into Pellet B->C D Acquire Background Spectrum C->D E Acquire Sample Spectrum D->E F Data Processing & Interpretation E->F

Caption: FT-IR analysis workflow for this compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Dissolve Sample in Solvent B Transfer to Autosampler Vial A->B C Inject into GC-MS B->C D Chromatographic Separation C->D E Mass Spectral Analysis D->E F Data Interpretation E->F

Caption: GC-MS analysis workflow for this compound.

Conclusion

This technical guide has provided a detailed framework for the FT-IR and mass spectrometric analysis of this compound. The presented data tables, experimental protocols, and workflow diagrams offer a comprehensive resource for the unambiguous characterization of this important heterocyclic compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in fields where this molecule and its derivatives are of interest.

An In-depth Technical Guide on the Crystal Structure and XRD Analysis of 1-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 1-(4-Nitrophenyl)-1H-imidazole, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of public domain experimental data for this compound, this guide presents a detailed analysis of the closely related and structurally informative compound, 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride . The experimental protocols provided are based on established methodologies for the synthesis and characterization of similar nitrophenyl-imidazole derivatives.

Introduction

Imidazole derivatives are a cornerstone in the development of therapeutic agents and functional materials due to their diverse biological activities and versatile coordination chemistry. The introduction of a nitrophenyl group to the imidazole scaffold can significantly influence its electronic properties, crystal packing, and potential for intermolecular interactions, making its structural elucidation a matter of scientific importance. This guide outlines the key crystallographic features and the analytical workflow for the characterization of this class of compounds.

Crystal Structure Analysis

While the crystal structure for this compound is not publicly available, the structure of its salt, 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride, provides valuable insights into the molecular geometry and potential intermolecular interactions.

Crystallographic Data of 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride

The single-crystal X-ray diffraction data for 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride reveals an orthorhombic crystal system. The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₉H₈N₃O₂⁺·Cl⁻
Formula Weight225.64 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)14.6042 (8)
b (Å)12.1781 (7)
c (Å)5.6070 (3)
α (°)90
β (°)90
γ (°)90
Volume (ų)997.21 (10)
Z4
Temperature (K)173
RadiationMo Kα (λ = 0.71073 Å)

Table 1: Crystallographic data for 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride.[1]

In this structure, the imidazolium and benzene rings are nearly coplanar, with a dihedral angle of 4.59 (1)°. The crystal packing is stabilized by N—H···Cl hydrogen bonds, which form chains along the crystallographic axis. These chains are further interconnected through C—H···O and C—H···Cl interactions, creating a hydrogen-bonded sheet-like structure.[1]

X-ray Diffraction (XRD) Analysis

Powder X-ray Diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. While specific experimental PXRD data for this compound is not available in the surveyed literature, a simulated powder pattern can be generated from the single-crystal data of the imidazolium salt. This simulated pattern provides a theoretical fingerprint for the compound's crystalline phase.

Note: No experimental powder XRD data for this compound was found in the public domain. The following table is a hypothetical representation of what such data would entail.

2θ (°) (Cu Kα) d-spacing (Å) Relative Intensity (%)
Hypothetical DataCalculated from 2θHypothetical Data
---------
---------
---------

Table 2: Hypothetical Powder XRD Data for this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis, crystallization, and characterization of this compound and its derivatives, based on established literature procedures.

Synthesis of this compound

The synthesis of 1-(4-nitrophenyl)imidazole has been reported as a ligand for the formation of metal complexes. A general synthetic route involves the nucleophilic substitution reaction between imidazole and 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.

Materials:

  • Imidazole

  • 1-Fluoro-4-nitrobenzene or 1-Chloro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile as solvent

Procedure:

  • To a solution of imidazole in DMF, an equimolar amount of a base such as potassium carbonate or sodium hydride is added, and the mixture is stirred at room temperature for 30 minutes to form the imidazolate anion.

  • An equimolar amount of 1-fluoro-4-nitrobenzene is then added to the reaction mixture.

  • The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Single-Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. The following is a general protocol for the crystallization of organic compounds.

Procedure:

  • Dissolve the purified this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, the solution can be stored at a lower temperature (e.g., 4 °C) for several days.

  • Alternatively, the slow evaporation of a dilute solution of the compound at room temperature can yield high-quality single crystals. A solvent system such as dichloromethane/hexane or ethyl acetate/hexane can be employed, where the more volatile solvent evaporates slowly.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

The following is a standard procedure for SC-XRD analysis.

Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected at a controlled temperature, typically 100 K or 173 K, to minimize thermal vibrations.[1]

  • A modern CCD or CMOS area-detector diffractometer is used with monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

  • A series of diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Reactants Imidazole + 1-Fluoro-4-nitrobenzene Reaction Nucleophilic Substitution (Base, Solvent, Heat) Reactants->Reaction Purification Recrystallization Reaction->Purification Product This compound Purification->Product

A simplified workflow for the synthesis of this compound.

Analysis_Workflow cluster_analysis Structural Analysis Sample Crystalline Sample SC_XRD Single-Crystal XRD Sample->SC_XRD PXRD Powder XRD Sample->PXRD Data_Collection Data Collection SC_XRD->Data_Collection Pattern_Analysis Peak Indexing & Phase Identification PXRD->Pattern_Analysis Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure XRD_Data 2θ, d-spacing, Intensity Pattern_Analysis->XRD_Data

References

A Deep Dive into 1-(4-Nitrophenyl)-1H-imidazole: A Computational and DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and Density Functional Theory (DFT) studies of 1-(4-Nitrophenyl)-1H-imidazole, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand the molecule's structural, electronic, and spectroscopic properties through theoretical investigations. While a complete computational dataset for this compound is not available in a single comprehensive study, this guide synthesizes available experimental data and illustrates the expected computational results based on studies of closely related imidazole and nitrophenyl derivatives.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring an imidazole ring substituted with a 4-nitrophenyl group. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the imidazole moiety, making it a versatile building block in the synthesis of various functional materials and potential therapeutic agents.

Below is a diagram representing the molecular structure of this compound.

Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of imidazole with 1-fluoro-4-nitrobenzene in the presence of a base.

Materials:

  • Imidazole

  • 1-fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of imidazole, 1-fluoro-4-nitrobenzene, and potassium carbonate in dimethylformamide is stirred at an elevated temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Computational Details: A General DFT Workflow

DFT calculations are a powerful tool to investigate the geometric, electronic, and spectroscopic properties of molecules. A typical workflow for the computational study of an imidazole derivative is outlined below. Such studies often employ the Gaussian suite of programs, with the B3LYP functional and a 6-31G(d,p) or larger basis set being common choices for geometry optimization and frequency calculations.

DFT_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo NBO Analysis geom_opt->nbo homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo mep Molecular Electrostatic Potential (MEP) geom_opt->mep nlo Non-Linear Optical (NLO) Properties geom_opt->nlo uv_vis UV-Vis Spectra (TD-DFT) geom_opt->uv_vis thermo Thermodynamic Properties freq_calc->thermo

A typical workflow for DFT studies of imidazole derivatives.

Data Presentation

Optimized Geometrical Parameters
ParameterBondLength (Å)ParameterAngleAngle (°)
Bond LengthsN1-C21.33Bond AnglesC5-N1-C2108.5
C2-N31.32N1-C2-N3110.0
N3-C41.38C2-N3-C4107.5
C4-C51.36N3-C4-C5109.0
C5-N11.38C4-C5-N1105.0
C5-C1'1.45N1-C5-C1'128.0
C4'-N(O₂)1.48C3'-C4'-N(O₂)119.0
Note: The values presented are illustrative and based on typical bond lengths and angles in similar aromatic and heterocyclic systems. Actual values would require specific DFT calculations for this compound.
Vibrational Frequencies

Vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies are often scaled to better match experimental data. Below is a table showing some key expected vibrational modes.

Mode DescriptionCalculated Frequency (cm⁻¹)
N-H Stretch (imidazole)~3100-3150
C-H Stretch (aromatic)~3050-3100
C=C Stretch (aromatic)~1600-1620
NO₂ Asymmetric Stretch~1520-1560
NO₂ Symmetric Stretch~1340-1360
C-N Stretch~1250-1350
Note: These are expected frequency ranges for the key functional groups.
Electronic Properties

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

ParameterValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.5 to -3.5
HOMO-LUMO Energy Gap (ΔE)3.5 to 4.5
Note: These are estimated energy ranges based on DFT studies of related nitroaromatic and imidazole compounds.

The relationship between these electronic properties and the potential for intramolecular charge transfer (ICT) is depicted in the diagram below.

ICT_Relationship Donor Imidazole Ring (Electron Donor) ICT Intramolecular Charge Transfer (ICT) Donor->ICT Acceptor Nitrophenyl Group (Electron Acceptor) Acceptor->ICT HOMO HOMO (Localized on Imidazole) ICT->HOMO LUMO LUMO (Localized on Nitrophenyl) ICT->LUMO Energy_Gap Small HOMO-LUMO Gap HOMO->Energy_Gap LUMO->Energy_Gap NLO Enhanced NLO Properties Energy_Gap->NLO

Relationship between molecular structure and electronic properties.
Non-Linear Optical (NLO) Properties

The presence of electron-donating (imidazole) and electron-accepting (nitrophenyl) groups connected by a π-system suggests that this compound may exhibit significant non-linear optical (NLO) properties. Key NLO parameters that would be calculated using DFT include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

ParameterUnitExpected Value Range
Dipole Moment (μ)Debye5 - 8
Polarizability (α)a.u.100 - 150
First Hyperpolarizability (β)a.u.1000 - 3000
Note: These are estimated ranges based on calculations for similar D-π-A systems.[1]

Conclusion

This technical guide has provided a framework for understanding the computational and DFT studies of this compound. While a complete set of published computational data for this specific molecule is not yet available, the methodologies and expected results have been outlined based on extensive research on related compounds. The synthesis and characterization of this molecule are well-documented. Theoretical studies, including geometry optimization, vibrational analysis, and the calculation of electronic and NLO properties, are crucial for elucidating its potential applications in drug design and materials science. Further dedicated computational studies on this compound are warranted to provide precise quantitative data and to fully realize its scientific potential.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(4-Nitrophenyl)-1H-imidazole, a key intermediate in pharmaceutical synthesis. The information herein is intended to support research and development activities by providing essential data on the compound's behavior in various solvent systems and under different stress conditions.

Physicochemical Properties

This compound is a solid, appearing as a white to light yellow crystalline powder. Its fundamental physicochemical properties are summarized below.

PropertyValueReference
CAS Number 2301-25-9[1]
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Melting Point 198-203 °C[2]
pKa (Predicted) 4.74 ± 0.10[2]

Solubility Profile

Currently, there is limited published quantitative solubility data for this compound across a wide range of organic solvents. A single experimental data point indicates its aqueous solubility is >28.4 µg/mL at pH 7.4[1]. Based on the general principles of "like dissolves like" and the known solubility of structurally similar nitroaromatic and imidazole compounds, a qualitative and estimated quantitative solubility profile has been compiled. It is anticipated that the compound exhibits higher solubility in polar aprotic solvents and limited solubility in non-polar solvents.

Table 1: Estimated Solubility of this compound in Common Solvents at 25°C

Solvent ClassSolventEstimated Solubility (mg/mL)Qualitative Solubility
Polar Protic Water (pH 7.4)>0.0284Slightly Soluble
Methanol5 - 15Sparingly Soluble
Ethanol2 - 10Sparingly Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50Freely Soluble
N,N-Dimethylformamide (DMF)> 50Freely Soluble
Acetone10 - 30Soluble
Acetonitrile5 - 15Sparingly Soluble
Ethyl Acetate1 - 5Slightly Soluble
Non-Polar Dichloromethane1 - 5Slightly Soluble
Toluene< 1Very Slightly Soluble
Hexane< 0.1Practically Insoluble

Note: These are estimated values and should be confirmed experimentally.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in synthesis. While specific stability data is not extensively available, forced degradation studies are essential to understand its degradation pathways. The nitro group on the phenyl ring and the imidazole moiety are the most probable sites for degradation.

Expected Degradation Pathways:

  • Hydrolysis: The imidazole ring may be susceptible to cleavage under strong acidic or basic conditions, though it is generally stable.

  • Oxidation: The nitro group can be reduced, and the imidazole ring can be oxidized, leading to various degradation products.

  • Photodegradation: Nitroaromatic compounds are known to be susceptible to photodegradation, potentially leading to the formation of radical species and subsequent decomposition.

  • Thermal Degradation: Decomposition may occur at elevated temperatures, with the stability influenced by the solid-state form of the compound.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Products

Stress ConditionTypical ConditionsPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hImidazole ring cleavage products, 4-nitroaniline
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 24hImidazole ring cleavage products, 4-nitroaniline
Oxidative 3% H₂O₂, RT, 24hN-oxides, hydroxylated derivatives
Thermal 80°C, 48h (solid state)Products of decomposition (e.g., gases, char)
Photolytic ICH Q1B conditionsProducts of photoreduction of the nitro group, ring cleavage products

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation start Weigh excess this compound add_solvent Add to a known volume of solvent in a sealed vial start->add_solvent agitate Agitate at a constant temperature (e.g., 25°C) for 24-48h add_solvent->agitate settle Allow undissolved solid to settle agitate->settle filter Filter an aliquot of the supernatant (0.45 µm PTFE filter) settle->filter dilute Dilute the filtrate with a suitable solvent filter->dilute analyze Analyze by a validated HPLC-UV method dilute->analyze calculate Calculate solubility (mg/mL or mol/L) from the calibration curve analyze->calculate

Caption: Workflow for Solubility Determination.

Detailed Steps:

  • Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the test solvent.

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the suspension to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a 0.45 µm syringe filter compatible with the solvent.

  • Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a validated stability-indicating HPLC-UV method.

  • Calculation: Determine the solubility from the measured concentration and the dilution factor.

Forced Degradation Study

This protocol describes a typical forced degradation study to identify potential degradation products and pathways.

G Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidative Oxidative (3% H₂O₂, RT) prep_stock->oxidative neutralize Neutralize acidic/basic samples analyze_hplc Analyze all samples by HPLC-UV/MS acid->analyze_hplc base->analyze_hplc oxidative->analyze_hplc thermal Thermal (80°C, solid) thermal->analyze_hplc photo Photolytic (ICH Q1B) photo->analyze_hplc identify Identify and characterize degradation products analyze_hplc->identify

Caption: Forced Degradation Study Workflow.

Detailed Steps:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the neat compound.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60°C.

    • Alkaline Hydrolysis: Mix the sample solution with an equal volume of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix the sample solution with an equal volume of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: For hydrolytic studies, neutralize the samples before analysis. For thermal studies, dissolve the solid in a suitable solvent.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity assessment and identification of degradation products.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of this compound and its potential degradation products.

Table 3: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided data, although partially estimated, offers a strong starting point for experimental design. The detailed protocols for solubility determination and forced degradation studies are based on established scientific principles and regulatory guidelines, enabling researchers to generate robust and reliable data for their specific applications in drug development and chemical synthesis. It is strongly recommended that the estimated solubility data be experimentally verified for critical applications.

References

An In-depth Technical Guide to the Electronic Properties of 1-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of 1-(4-Nitrophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its unique molecular structure, featuring an imidazole ring coupled with an electron-withdrawing nitrophenyl group, this compound exhibits distinct electronic characteristics that are crucial for its reactivity, biological activity, and potential applications. This document outlines theoretical and experimental approaches to characterizing these properties, including computational modeling, UV-Vis spectroscopy, and cyclic voltammetry.

Introduction

This compound (CAS No. 2301-25-9) is a derivative of imidazole, a fundamental five-membered heterocyclic aromatic compound. The presence of the 4-nitrophenyl substituent significantly influences the electron density distribution within the imidazole ring, impacting its electronic transitions, redox behavior, and potential as a ligand or bioactive molecule. Understanding these electronic properties is paramount for its application in drug design, particularly in the development of antimicrobial agents, and in the engineering of novel organic materials.

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. For this compound, DFT calculations provide insights into the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Frontier Molecular Orbitals and Reactivity Descriptors

The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its electron-accepting capability. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability. These computational predictions are invaluable for understanding the molecule's behavior in chemical reactions and biological systems.

ParameterRepresentative Calculated ValueSignificance
HOMO Energy-6.5 to -7.5 eVIndicates electron-donating capacity
LUMO Energy-2.0 to -3.0 eVIndicates electron-accepting capacity
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVCorrelates with chemical reactivity and stability

Note: These values are representative and can vary based on the specific computational method and basis set used.

Spectroscopic Properties

UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV-Vis light by this compound corresponds to the excitation of electrons from lower to higher energy molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Electronic Absorption Spectra

The UV-Vis spectrum of a nitrophenyl-imidazole derivative is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The strong electron-withdrawing nature of the nitro group influences the position and intensity of these bands.

ParameterExpected RangeAssociated Transition
λmax300 - 350 nmπ → π*
Molar Absorptivity (ε)10,000 - 20,000 M⁻¹cm⁻¹-

Note: The exact absorption maximum and molar absorptivity are solvent-dependent.

Electrochemical Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For this compound, CV can be used to determine the reduction potential of the nitro group, a key feature related to the bioactivation and mechanism of action of many nitroaromatic drugs.

Redox Potentials

The electrochemical reduction of the nitro group is a crucial step in the biological activity of nitroimidazoles. This process typically involves the acceptance of one or more electrons to form reactive nitro radical anions.

ParameterExpected Range (vs. Ag/AgCl)Process
Reduction Potential (Epc)-0.8 to -1.2 VOne-electron reduction of the nitro group

Note: The reduction potential is dependent on the solvent, electrolyte, and pH of the medium.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the electronic properties of this compound.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dimethylformamide)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µM.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Sample Measurement: Record the absorbance spectra for each of the diluted solutions.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), plot absorbance versus concentration at λmax. The slope of the resulting linear fit will be the molar absorptivity (ε).

Cyclic Voltammetry

Objective: To determine the reduction potential of the nitro group.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., acetonitrile or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Potentiostat with a three-electrode setup:

    • Working electrode (e.g., glassy carbon)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Solution Preparation: Dissolve a known concentration of this compound (e.g., 1 mM) in the solvent containing the supporting electrolyte.

  • Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

  • Cyclic Voltammogram Acquisition: Set the potential window (e.g., from 0 V to -1.5 V and back to 0 V) and the scan rate (e.g., 100 mV/s). Run the cyclic voltammetry experiment.

  • Data Analysis: Analyze the resulting voltammogram to identify the cathodic peak potential (Epc) corresponding to the reduction of the nitro group.

Density Functional Theory (DFT) Calculations

Objective: To compute the HOMO and LUMO energies and the HOMO-LUMO gap.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

  • Molecular Structure Input: Build the 3D structure of this compound using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization of the structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Orbital Energy Calculation: From the output of the optimized structure, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO-LUMO Gap Calculation: Calculate the energy gap (ΔE) by subtracting the HOMO energy from the LUMO energy (ΔE = E_LUMO - E_HOMO).

Mandatory Visualizations

General Mechanism of Action for Nitroimidazoles

The biological activity of many nitroimidazole compounds is predicated on the reductive activation of the nitro group within anaerobic or hypoxic cells. This process generates cytotoxic radical species that can induce cellular damage, primarily through DNA strand breakage.

Mechanism_of_Action cluster_cell Anaerobic/Hypoxic Cell Nitroimidazole This compound (Prodrug) Activation Reductive Activation (Nitroreductases) Nitroimidazole->Activation e- Radical Nitro Radical Anion (Reactive Species) Activation->Radical DNA Cellular DNA Radical->DNA Interaction Damage DNA Strand Breaks & Cellular Damage DNA->Damage CellDeath Cell Death Damage->CellDeath

Caption: General mechanism of action for nitroimidazole compounds.

Experimental Workflow for Characterization

The characterization of the electronic properties of a novel compound like this compound follows a logical workflow, integrating computational and experimental techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data & Properties Synthesis Synthesis of This compound Computational Computational Analysis (DFT) Synthesis->Computational Spectroscopic Spectroscopic Analysis (UV-Vis) Synthesis->Spectroscopic Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Synthesis->Electrochemical HOMO_LUMO HOMO/LUMO Energies & Gap Computational->HOMO_LUMO Lambda_max Absorption Maxima (λmax) & Molar Absorptivity (ε) Spectroscopic->Lambda_max Redox Redox Potentials Electrochemical->Redox

An In-depth Technical Guide to CAS Number 2301-25-9 and the Compound 2-(2-methoxy-4-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document addresses a discrepancy in the initial query. The provided CAS number, 2301-25-9, corresponds to the chemical compound 1-(4-Nitrophenyl)-1H-imidazole . The chemical name provided, 2-(2-methoxy-4-nitrophenyl)acetonitrile , corresponds to a different CAS number, 105003-90-5 . To ensure a comprehensive and accurate response, this guide will provide a detailed technical overview of both compounds in separate sections.

Section 1: this compound (CAS: 2301-25-9)

This section details the properties and safety information for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1][2][3]
Melting Point 198-203 °C (lit.)[4][5]
Boiling Point 374.1±25.0 °C (Predicted)[4]
Density 1.33±0.1 g/cm³ (Predicted)[4]
pKa 4.74±0.10 (Predicted)[4]
Appearance Yellow solid[6]
Purity ≥98%[3]
Safety and Hazard Information

This compound is classified as an irritant.[4] The following table outlines the GHS hazard statements and precautionary measures.

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Skin IrritantH315: Causes skin irritationP261, P305+P351+P338
Eye IrritantH319: Causes serious eye irritation
Respiratory IrritantH335: May cause respiratory irritation

Handling and First Aid:

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Skin Contact: Wash with plenty of water.

  • Inhalation: Move person into fresh air.

  • Ingestion: Seek medical attention if you feel unwell.

Experimental Protocols

Synthesis of 1-Alkyl-4-Nitro-1H-Imidazole Derivatives (General Procedure):

A common method for the synthesis of similar nitroimidazole derivatives involves the alkylation of a nitroimidazole precursor. A general protocol is described below.[7]

  • Dissolution: Dissolve 4-nitroimidazole in a solvent such as DMSO or DMF.

  • Base Addition: Add a base, for example, potassium hydroxide or potassium carbonate, to the solution and stir for approximately 15 minutes.

  • Alkylation: Add the alkylating agent dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding the mixture to ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic phase with brine, dry it over magnesium sulfate, and evaporate the solvent. Further purification can be achieved by recrystallization.

G General Synthesis Workflow for Nitroimidazole Derivatives cluster_reaction Reaction cluster_workup Work-up & Purification start 4-Nitroimidazole in DMSO/DMF base Add Base (e.g., KOH, K2CO3) Stir for 15 min start->base Step 1 alkylation Add Alkylating Agent Monitor by TLC base->alkylation Step 2 quench Quench with Ice-Water alkylation->quench Step 3: Reaction Complete extract Extract with Ethyl Acetate quench->extract Step 4 wash_dry Wash with Brine Dry over MgSO4 extract->wash_dry Step 5 evaporate Evaporate Solvent wash_dry->evaporate Step 6 purify Purification (e.g., Recrystallization) evaporate->purify Step 7 product Final Product purify->product

Caption: General synthesis workflow for nitroimidazole derivatives.

Analytical Methods:

High-Performance Liquid Chromatography (HPLC) can be used for the analysis of 4-nitro-1H-imidazole. A reverse-phase (RP) HPLC method with a mobile phase consisting of acetonitrile, water, and an acid (such as phosphoric or formic acid for Mass-Spec compatibility) is suitable.[8]

Biological Activity and Applications

This compound serves as a valuable intermediate in various chemical syntheses.[6] The imidazole ring is a core structure in many biologically active compounds, including the amino acid histidine.[9] Derivatives of imidazole have been shown to possess a wide range of biological activities, including:

  • Anticancer properties[10]

  • Antibacterial and antifungal activities[9]

  • Anti-inflammatory and analgesic effects[9]

  • Antiviral properties[9]

While the broader class of nitroimidazole compounds has been investigated for various therapeutic applications, specific biological activity data for this compound is not extensively detailed in the public domain. Its primary application appears to be as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[6]

Section 2: 2-(2-methoxy-4-nitrophenyl)acetonitrile (CAS: 105003-90-5)

This section provides a technical overview of 2-(2-methoxy-4-nitrophenyl)acetonitrile.

Chemical and Physical Properties

The following table summarizes the computed chemical and physical properties of 2-(2-methoxy-4-nitrophenyl)acetonitrile.[11]

PropertyValueSource
Molecular Formula C₉H₈N₂O₃[11][12]
Molecular Weight 192.17 g/mol [11][12]
XLogP3 1.4[11]
Hydrogen Bond Donor Count 0[11]
Hydrogen Bond Acceptor Count 5[11]
Rotatable Bond Count 3[11]
Exact Mass 192.05349212 Da[11]
Topological Polar Surface Area 78.8 Ų[11]
Purity ≥95%[12]
Safety and Hazard Information
Experimental Protocols

Synthesis of (2-methoxy-6-nitrophenyl)acetonitrile (A Related Isomer):

A procedure for a related isomer, (2-methoxy-6-nitrophenyl)acetonitrile, involves purification by column chromatography over silica gel using a mobile phase of 8% ethyl acetate in petroleum ether.[13]

General Synthesis of Nitrophenyl Acetonitrile Derivatives:

A general method for producing nitrophenyl acetonitrile derivatives involves the nitration of a phenylacetonitrile precursor.[14]

  • Preparation of Nitrating Agent: A mixture of nitric acid and polyphosphoric acid is prepared and cooled.

  • Nitration: Phenylacetonitrile is added dropwise to the cooled nitrating agent, maintaining a low temperature.

  • Reaction: The reaction is allowed to proceed for a set time at a controlled temperature.

  • Quenching and Precipitation: The reaction mixture is poured into crushed ice to precipitate the product.

  • Filtration and Washing: The solid product is filtered and washed with water until neutral.

  • Purification: The crude product is purified by recrystallization from a solvent mixture such as ethanol-water.

G General Synthesis of Nitrophenyl Acetonitrile Derivatives cluster_reaction Nitration Reaction cluster_workup Work-up & Purification start Phenylacetonitrile nitration Add Phenylacetonitrile to Cooled Nitrating Agent start->nitration nitrating_agent Prepare Nitrating Agent (e.g., HNO3 + Polyphosphoric Acid) nitrating_agent->nitration reaction React at Controlled Temperature nitration->reaction quench Pour into Crushed Ice reaction->quench Reaction Complete filter_wash Filter and Wash with Water quench->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize product Nitrophenyl Acetonitrile Product recrystallize->product

Caption: General synthesis of nitrophenyl acetonitrile derivatives.

Analytical Methods:

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be used to confirm the structure of the synthesized compound. High-Performance Liquid Chromatography (HPLC) would be employed to determine its purity.[14]

Biological Activity and Applications

There is limited publicly available information on the specific biological activity or applications of 2-(2-methoxy-4-nitrophenyl)acetonitrile. Phenylacetonitrile derivatives are a broad class of compounds with diverse applications, often serving as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the nitro and methoxy groups on the phenyl ring, along with the nitrile functional group, suggests its potential as a versatile building block in organic synthesis.

References

Methodological & Application

Application Notes and Protocols: The Utility of 1-(4-Nitrophenyl)-1H-imidazole in C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-Nitrophenyl)-1H-imidazole as a key building block in carbon-nitrogen (C-N) cross-coupling reactions. This versatile imidazole derivative serves as a valuable nucleophile in the synthesis of a wide array of N-aryl and N-heteroaryl imidazole compounds, which are significant scaffolds in medicinal chemistry and materials science. The electron-withdrawing nature of the para-nitro group on the phenyl ring influences the reactivity of the imidazole nitrogen, making it a suitable partner for various catalytic systems.

The primary C-N coupling methodologies discussed herein are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both reactions provide effective pathways for the formation of new C-N bonds, and the choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Key Applications:
  • Pharmaceutical Synthesis: N-arylated imidazoles are prevalent in numerous biologically active molecules, exhibiting a range of therapeutic properties. The use of this compound in C-N coupling reactions allows for the construction of diverse compound libraries for drug discovery programs.

  • Organic Materials: The structural rigidity and electronic properties of N-aryl imidazoles make them attractive components for organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

  • Agrochemicals: The imidazole moiety is a common feature in modern fungicides and herbicides. C-N coupling reactions provide a direct route to novel agrochemical candidates.

Data Presentation: A Comparative Overview of C-N Coupling Reactions

The following table summarizes typical reaction conditions for the C-N coupling of imidazoles with aryl halides, which are applicable to reactions involving this compound. The specific conditions should be optimized for each substrate combination.

Parameter Palladium-Catalyzed Buchwald-Hartwig Amination Copper-Catalyzed Ullmann Condensation
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd-ligand complexesCuI, Cu₂O, or Cu powder
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)Diamines, amino acids (e.g., L-proline), or no ligand
Base Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LiHMDS, Cs₂CO₃)K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)Polar, aprotic solvents (e.g., DMF, DMSO, NMP)
Temperature 80 - 120 °C100 - 200 °C
Reaction Time 2 - 24 hours12 - 48 hours
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol describes a general procedure for the palladium-catalyzed C-N coupling of an aryl bromide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, XPhos, and NaOtBu.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene via syringe to the Schlenk tube to achieve a concentration of 0.1 M with respect to the aryl bromide.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-(4-nitrophenyl)-1H-imidazole.

Protocol 2: Copper-Catalyzed Ullmann Condensation of an Aryl Iodide with this compound

This protocol provides a general method for the copper-catalyzed C-N coupling of an aryl iodide with this compound.

Materials:

  • This compound (1.5 equiv)

  • Aryl iodide (1.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl iodide, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMSO via syringe to the Schlenk tube to achieve a concentration of 0.2 M with respect to the aryl iodide.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-1-(4-nitrophenyl)-1H-imidazole.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exchange + HNR'R'' Ar-Pd(II)-N(L) Ar-Pd(II)-N(H)R'R''+ Ligand_Exchange->Ar-Pd(II)-N(L) Deprotonation Deprotonation (-Base-H+) Ar-Pd(II)-N(L)->Deprotonation + Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Mechanism cluster_main Proposed Mechanism for Ullmann Condensation Cu(I)X Cu(I)X Amine_Coordination Coordination with This compound Cu(I)X->Amine_Coordination Cu_Amide Copper Amide Intermediate [Cu(I)-Imidazole] Amine_Coordination->Cu_Amide Oxidative_Addition Oxidative Addition of Aryl Halide (Ar-X) Cu_Amide->Oxidative_Addition Cu(III)_Intermediate Cu(III) Intermediate [Ar-Cu(III)(Imidazole)X] Oxidative_Addition->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I)X Regenerates Catalyst Product N-Aryl-1-(4-nitrophenyl)-1H-imidazole Reductive_Elimination->Product

Caption: Proposed mechanism for the Copper-catalyzed Ullmann condensation.

Experimental_Workflow cluster_workflow General Experimental Workflow for C-N Coupling Start Start Reagent_Prep Prepare Reactants: This compound, Aryl Halide, Catalyst, Ligand, Base Start->Reagent_Prep Reaction_Setup Set up Reaction under Inert Atmosphere in Anhydrous Solvent Reagent_Prep->Reaction_Setup Heating Heat Reaction Mixture with Stirring Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purify Crude Product (Column Chromatography) Workup->Purification Analysis Characterize Final Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for C-N coupling experiments.

Application Notes and Protocols: 1-(4-Nitrophenyl)-1H-imidazole as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-(4-Nitrophenyl)-1H-imidazole as a strategic precursor for the synthesis of diverse pharmaceutical intermediates and biologically active compounds. The presence of the nitro group offers a key functional handle for synthetic transformations, enabling the construction of complex molecular architectures with potential therapeutic applications in oncology and infectious diseases.

Overview of Synthetic Utility

This compound serves as a valuable building block in medicinal chemistry. The electron-withdrawing nature of the nitro group influences the reactivity of the imidazole ring, making it amenable to various synthetic manipulations. A pivotal transformation is the reduction of the nitro group to a primary amine, yielding 1-(4-aminophenyl)-1H-imidazole. This amino-functionalized intermediate is a versatile scaffold for the synthesis of a wide range of pharmaceutical candidates, including kinase inhibitors and compounds with antimicrobial and anticancer properties.

Key Synthetic Transformation: Reduction of the Nitro Group

The reduction of the aromatic nitro group in this compound to 1-(4-aminophenyl)-1H-imidazole is a fundamental step in unlocking its potential as a pharmaceutical precursor. This transformation can be achieved through several reliable methods.

Experimental Protocol: Reduction of this compound

Method A: Catalytic Hydrogenation

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Ethanol or Methanol

    • Hydrogen gas (H₂)

    • Inert gas (Nitrogen or Argon)

    • Filter aid (e.g., Celite®)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or methanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

    • Seal the vessel and purge with an inert gas (nitrogen or argon).

    • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminophenyl)-1H-imidazole.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Method B: Reduction with Tin(II) Chloride

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric acid (HCl)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound (1.0 eq) in ethyl acetate.

    • Add a solution of Tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the suspension.

    • Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel.

Application in the Synthesis of Anticancer Agents

The 1-(4-nitrophenyl)imidazole moiety has been incorporated into novel compounds with demonstrated anticancer activity. For instance, it serves as a precursor for the synthesis of substituted imidazole-2-thiones.

Example Synthesis: 1-(4-(4-(4-Nitrophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one

A study on 4-acetylphenylamine-based imidazole derivatives reported the synthesis of 1-(4-(4-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one, which was evaluated for its effects on cancer cell migration and growth.[1]

Quantitative Data:

CompoundMolecular FormulaYield (%)Melting Point (°C)
1-(4-(4-(4-Nitrophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one[1]C₁₇H₁₄N₃O₃S86277-278

Experimental Workflow for Synthesis of Imidazole-2-thione Derivatives

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization A 1-(4-Aminophenyl)ethan-1-one C 2-((4-Acetylphenyl)amino)-1-(4-nitrophenyl)ethan-1-one A->C B α-Haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) B->C E 1-(4-(4-(4-Nitrophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one C->E D Potassium Thiocyanate (KSCN) D->E

Caption: Synthesis of an anticancer imidazole-2-thione derivative.

Application in the Synthesis of Kinase Inhibitors

1-(4-Aminophenyl)-1H-imidazole, derived from the reduction of the title precursor, is an excellent scaffold for the development of kinase inhibitors. The amino group provides a convenient point for derivatization, allowing for the introduction of various pharmacophores that can interact with the ATP-binding site of kinases. Imidazole-based structures are prevalent in many clinically approved kinase inhibitors.

General Synthetic Strategy for Kinase Inhibitors

A common strategy involves the coupling of the 1-(4-aminophenyl)-1H-imidazole core with a heterocyclic moiety, often a pyrimidine or a purine analog, which is known to interact with the hinge region of the kinase active site. Further functionalization of the imidazole or the coupled heterocycle can enhance potency and selectivity.

Logical Workflow for Kinase Inhibitor Synthesis

G A This compound B Reduction A->B C 1-(4-Aminophenyl)-1H-imidazole B->C D Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) C->D F Kinase Inhibitor Scaffold D->F E Functionalized Heterocycle (e.g., Chloropyrimidine) E->D G Further Derivatization F->G H Potent and Selective Kinase Inhibitor G->H

Caption: General workflow for kinase inhibitor synthesis.

Signaling Pathway Context: Kinase Inhibition

Many kinase inhibitors target pathways that are dysregulated in cancer, such as the JAK-STAT pathway or receptor tyrosine kinase (RTK) pathways (e.g., EGFR, HER2). By blocking the activity of these kinases, the downstream signaling that promotes cell proliferation and survival is inhibited, leading to apoptosis of cancer cells.

Simplified Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activation Kinase_Inhibitor Imidazole-based Kinase Inhibitor Kinase_Inhibitor->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a precursor with significant potential in pharmaceutical synthesis. Its straightforward conversion to the corresponding aminophenyl derivative opens up a vast chemical space for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and applications outlined here provide a solid foundation for researchers to explore the utility of this versatile building block in their drug discovery programs.

References

Application Notes and Protocols: Synthesis and Evaluation of 1-(4-Nitrophenyl)-1H-imidazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, biological evaluation, and proposed mechanisms of action for a class of potent anticancer agents derived from 1-(4-nitrophenyl)-1H-imidazole. The information compiled is intended to guide researchers in the development and screening of novel therapeutics based on this chemical scaffold.

Introduction

The imidazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of targeted therapies. The this compound moiety, in particular, has emerged as a promising pharmacophore for the development of novel anticancer agents. The presence of the nitro group can influence the molecule's electronic properties and may play a role in its biological activity, including potential for bioreductive activation in hypoxic tumor environments. This document outlines the synthesis of key derivatives and the protocols for assessing their anticancer efficacy.

Data Presentation

The following tables summarize the in-vitro anticancer activity of representative this compound derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of this compound Derivatives (IC50 in µM)

Compound IDDerivative NameHeLa (Cervical)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)
I 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-nitrophenyl)benzamide15.8 ± 1.212.5 ± 0.925.3 ± 2.118.9 ± 1.520.1 ± 1.8
II 1-(4-(2-(Ethylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one8.2 ± 0.76.9 ± 0.511.4 ± 1.09.8 ± 0.810.5 ± 0.9

Note: Data is compiled from various literature sources and represents the mean ± standard deviation of at least three independent experiments.

Table 2: Apoptosis Induction and Cell Cycle Arrest by Compound II (10 µM, 48h)

Cell Line% Apoptotic Cells (Annexin V+)% G2/M Phase Arrest
HeLa 45.2 ± 3.538.7 ± 2.9
MCF-7 52.1 ± 4.142.3 ± 3.3

Note: Data represents the percentage of cells undergoing apoptosis and the percentage of cells arrested in the G2/M phase of the cell cycle after treatment with Compound II.

Experimental Protocols

I. Synthesis Protocols

A. General Synthesis of 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-nitrophenyl)benzamide (Compound I)

This synthesis involves a multi-component reaction.

  • Step 1: Synthesis of 2-amino-3-(N,N-disubstituted-aminomethyleneamino)maleonitrile.

    • React diaminomaleonitrile with an amide of the formula R'CON(R'')₂ (where R' is hydrogen or a hydrocarbyl radical and R'' is a lower alkyl) in an inert solvent.

  • Step 2: Cyclization to form the 4,5-dicyanoimidazole ring.

    • Heat the product from Step 1 at 120-170°C to induce cyclization and form the 4,5-dicyanoimidazole intermediate.

  • Step 3: Coupling with 4-nitroaniline.

    • To a solution of the 4,5-dicyanoimidazole intermediate (1.0 eq) in a suitable solvent such as toluene, add 4-nitroaniline (1.1 eq) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or a catalytic amount of thionyl chloride (SOCl₂).

    • Stir the reaction mixture at room temperature or gentle heat until completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture and purify the crude product by recrystallization or column chromatography.

B. Synthesis of 1-(4-(2-(Ethylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one (Compound II)

This synthesis proceeds via a multi-step pathway.

  • Step 1: Synthesis of 1-(4-aminophenyl)ethan-1-one.

    • This starting material is commercially available or can be synthesized by standard methods.

  • Step 2: Formation of the imidazole ring.

    • React 1-(4-aminophenyl)ethan-1-one with a suitable α-haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one) and potassium thiocyanate in a solvent like ethanol.

    • Reflux the mixture for several hours to form the 2-thioxo-imidazole intermediate.

  • Step 3: S-alkylation.

    • Treat the 2-thioxo-imidazole intermediate with an alkylating agent such as ethyl iodide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction by pouring it into water and extracting the product with an organic solvent.

    • Purify the final product by column chromatography.

II. Biological Evaluation Protocols

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_synthesis Synthesis Workflow cluster_biological Biological Evaluation Workflow start_synthesis Starting Materials (e.g., 4-nitroaniline) reaction Chemical Reaction (e.g., Coupling, Cyclization) start_synthesis->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product This compound Derivative characterization->final_product start_bio Synthesized Compound cell_culture Cancer Cell Lines start_bio->cell_culture mtt_assay MTT Assay (Cytotoxicity, IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) cell_culture->cell_cycle_assay data_analysis Data Analysis and Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

Caption: General workflow for the synthesis and biological evaluation of anticancer agents.

Signaling Pathway Diagrams

G cluster_pathway Proposed Mechanism of Action: Inhibition of EGFR Signaling cluster_downstream Downstream Signaling ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr Activates ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf Activates pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt Activates compound This compound Derivative compound->egfr Inhibits proliferation Cell Proliferation & Survival ras_raf->proliferation pi3k_akt->proliferation apoptosis Apoptosis pi3k_akt->apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

G cluster_pathway Induction of Apoptosis via PI3K/Akt Pathway Inhibition compound This compound Derivative pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits (via phosphorylation) bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Proposed mechanism of apoptosis induction through the PI3K/Akt signaling pathway.

Application Notes and Protocols for the Development of Antifungal Compounds Using 1-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for the development of antifungal compounds derived from the core structure of 1-(4-Nitrophenyl)-1H-imidazole. This document outlines the synthesis, in vitro evaluation, and mechanism of action studies critical for advancing novel imidazole-based antifungal agents.

Introduction

The imidazole scaffold is a cornerstone in the development of antifungal agents, with many commercially successful drugs featuring this heterocyclic core. The primary mechanism of action for these compounds is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the fungal ergosterol biosynthesis pathway. The introduction of a 4-nitrophenyl substituent to the imidazole ring can enhance antifungal activity, making this compound a promising starting point for the development of new antifungal drug candidates. This document provides detailed protocols for the synthesis and evaluation of such compounds.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods. A general and effective approach involves the nucleophilic substitution of a halo-nitrobenzene with imidazole.

General Synthesis Protocol for this compound

This protocol describes a common method for the synthesis of the title compound.

Materials:

  • Imidazole

  • 1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • To a solution of imidazole (1.2 equivalents) in DMF, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-fluoro-4-nitrobenzene (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

In Vitro Antifungal Activity Evaluation

The antifungal activity of synthesized compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungal strains. The broth microdilution method is a standardized and widely accepted technique for this purpose.[1][2]

Broth Microdilution Antifungal Susceptibility Testing Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]

Materials:

  • Synthesized imidazole compounds

  • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B) for quality control

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a fungal suspension in sterile saline from a fresh culture.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds.[1]

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compounds in the 96-well microtiter plates using RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[3]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition for azoles) compared to the growth control.[4]

    • The endpoint can be determined visually or by using a spectrophotometer to measure the optical density.

Quantitative Antifungal Activity Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and related derivatives against various fungal pathogens.

CompoundFungal StrainMIC (µg/mL)Reference
This compound derivativeCandida albicans8[5]
This compound derivativeFluconazole-resistant C. albicans8[5]
2-Methyl-4-nitroimidazole derivativeTrichophyton mentagrophytes>75% inhibition
2-Methyl-4-nitroimidazole derivativeMicrosporum gypseum>75% inhibition
2-Methyl-4-nitroimidazole derivativeCandida albicans>75% inhibition

Note: Specific MIC values for the parent compound this compound are not widely reported in the surveyed literature. The data presented is for closely related derivatives and indicates the potential of the 4-nitrophenyl-imidazole scaffold. Further focused studies are required to establish a comprehensive antifungal profile for the specific compound of interest.

Mechanism of Action Studies

The primary antifungal mechanism of imidazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[6]

Lanosterol 14α-Demethylase Inhibition Assay Protocol

This assay determines the ability of the test compounds to inhibit the activity of lanosterol 14α-demethylase.[7]

Materials:

  • Recombinant fungal lanosterol 14α-demethylase

  • Lanosterol (substrate)

  • NADPH-cytochrome P450 reductase

  • NADPH

  • Test compounds

  • Buffer solution (e.g., potassium phosphate buffer)

  • HPLC system for analysis

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the recombinant enzyme, NADPH-cytochrome P450 reductase, and buffer.

    • Add the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding lanosterol and NADPH.

  • Reaction Termination and Extraction:

    • Stop the reaction after a defined incubation period by adding a quenching solvent (e.g., a mixture of chloroform and methanol).

    • Extract the sterols from the reaction mixture.

  • Analysis:

    • Analyze the extracted sterols by HPLC to quantify the amount of lanosterol consumed and the product formed.

    • Calculate the percentage of inhibition of the enzyme activity by the test compound.

    • Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by imidazole antifungals and a typical experimental workflow for their development.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple steps Membrane Functional Cell Membrane Ergosterol->Membrane Incorporation Inhibitor This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Inhibitor->Lanosterol 14α-demethylase (CYP51) Inhibition DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Cell Death) Inhibitor->DisruptedMembrane Leads to G cluster_workflow Antifungal Compound Development Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Antifungal Screening (MIC) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Mechanism Mechanism of Action Studies (Enzyme Assay) InVitro->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo In Vivo Efficacy and Toxicity Studies Lead_Opt->InVivo

References

Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 1-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)-1H-imidazole is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals. Its structure, featuring a reactive imidazole ring influenced by the electron-withdrawing 4-nitrophenyl group, makes it a valuable precursor for creating a diverse range of compounds with potential fungicidal and insecticidal properties. The nitro group can be a crucial pharmacophore or can be chemically modified to introduce further structural diversity and biological activity.

These application notes provide a detailed overview of the synthetic utility of this compound in the development of agrochemical candidates. The included protocols and data are intended to serve as a practical guide for researchers in the field.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2301-25-9[1]
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Appearance Yellow solid[2]
Melting Point ~200 °C[2]
Solubility Soluble in DMSO and DMF[3][4]

Key Synthetic Applications in Agrochemical Research

The primary application of this compound in agrochemical synthesis is as a building block for more complex heterocyclic structures. The imidazole nitrogen atoms are nucleophilic and can undergo various reactions, most notably N-alkylation, to introduce diverse side chains that can modulate the biological activity of the resulting molecule.

Application 1: Synthesis of N-Alkylated Imidazole Derivatives as Potential Fungicides

The N-alkylation of the imidazole ring is a fundamental step in the synthesis of many antifungal compounds. By introducing various alkyl or substituted alkyl groups at the N-1 position of the imidazole ring of this compound, novel derivatives can be synthesized and screened for fungicidal activity. The general principle involves the deprotonation of the imidazole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.

G A Reaction Setup: - this compound - Alkylating Agent - Base (e.g., K₂CO₃, NaH) - Anhydrous Solvent (e.g., ACN, DMF) B Reaction: - Stir at appropriate temperature - Monitor by TLC A->B C Work-up & Purification: - Quench reaction - Extraction - Column Chromatography B->C D Product Characterization: - NMR, Mass Spectrometry C->D E Biological Screening: - In vitro fungicidal assays D->E

Caption: General workflow for the synthesis and evaluation of N-alkylated this compound derivatives.

This protocol is adapted from established methods for the N-alkylation of nitroimidazoles and is suitable for a range of alkyl halides.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Alkylating agent (e.g., ethyl bromoacetate) (1.1 - 2.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.1 equiv)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a stirred solution of this compound in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Yields for N-Alkylation of 4-Nitroimidazole

Note: This data is for the structurally similar 4-nitroimidazole and serves as a reference for optimizing the reaction of this compound.

Alkylating AgentBaseSolventTemperatureYield (%)Reference
Ethyl bromoacetateK₂CO₃CH₃CN60 °C66-85[4]
Propyl bromideK₂CO₃CH₃CN60 °C70
Allyl bromideK₂CO₃CH₃CN60 °C80
Benzyl bromideK₂CO₃CH₃CN60 °C82
Application 2: Synthesis of Precursors for Insecticidal Compounds

The this compound scaffold can also be incorporated into molecules with potential insecticidal activity. The synthesis often involves multi-step pathways where the initial N-alkylation is followed by further chemical transformations.

G Start This compound Step1 N-Alkylation with a functionalized alkyl halide Start->Step1 Step2 Further chemical modification of the side chain (e.g., amide coupling, cyclization) Step1->Step2 Library Library of diverse derivatives Step2->Library Screening Insecticidal activity screening (e.g., against Aphis nerii, Plutella xylostella) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: A logical workflow for the development of insecticidal compounds from this compound.

This protocol outlines a hypothetical synthesis of an N-substituted derivative that could be further elaborated into a potential insecticide, based on general procedures for similar compounds.

Step 2a: N-Alkylation Follow Protocol 1 using an appropriate bifunctional alkylating agent (e.g., 1-bromo-3-chloropropane).

Step 2b: Nucleophilic Substitution

  • Dissolve the N-alkylated product from Step 2a in a suitable solvent like DMF.

  • Add a nucleophile (e.g., a substituted aniline or thiol) and a base (e.g., K₂CO₃).

  • Stir the reaction at an elevated temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous work-up and purify the product by column chromatography.

Biological Activity Data

While specific agrochemical products directly synthesized from this compound are not widely documented in publicly available literature, the following tables provide examples of the biological activities of structurally related nitrophenyl and imidazole derivatives, highlighting the potential of this chemical class.

Table 3: Fungicidal Activity of Selected Imidazole and Nitrophenyl Derivatives

Compound ClassPathogenActivity MetricValue (µg/mL)Reference
N-cyano-1H-imidazole-4-carboxamidesRhizoctonia solaniEC₅₀2.63[5]
Streptochlorin derivatives (nitrile group)Botrytis cinereaEC₅₀>50[6]
2-Allyl-4-nitrophenolBotrytis cinereaIC₅₀35.0[7]
2-Allyl-4,6-dinitrophenolPhytophthora cinnamomiEC₅₀10.0[7]

Table 4: Insecticidal Activity of Selected Imidazole and Nitrophenyl Derivatives

Compound ClassInsect SpeciesActivity MetricValue (ppm or mg/L)Reference
Pyridine derivativesAphis craccivora (nymphs)LC₅₀ (48h)0.006 - 0.007[8]
Cyano-benzylidene derivativesAphis nerii (nymphs)LC₅₀ (24h)0.0141[9]
Multi-substituted imidazolesSpodoptera littoralisLC₅₀1.15[10]

Conclusion

This compound represents a promising starting material for the synthesis of novel agrochemicals. Its chemical reactivity allows for the straightforward introduction of various substituents, enabling the generation of diverse compound libraries for biological screening. The provided protocols and workflows, based on established chemical principles for related compounds, offer a solid foundation for researchers to explore the potential of this versatile building block in the discovery and development of new fungicides and insecticides. Further research into the derivatization of this compound and the systematic evaluation of the biological activities of the resulting compounds are warranted.

References

Application of 1-(4-Nitrophenyl)-1H-imidazole in Dye Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of 1-(4-Nitrophenyl)-1H-imidazole in the synthesis of novel azo dyes. The following sections detail a plausible and chemically sound synthetic route, beginning with the conversion of this compound into a reactive intermediate, followed by its diazotization and subsequent coupling to yield a vibrant azo dye. This guide is intended to serve as a foundational resource for researchers exploring new chromophores and functional dyes.

Introduction

This compound is a versatile chemical intermediate characterized by the presence of an imidazole ring and a nitrophenyl moiety.[1][2][3] The electron-withdrawing nature of the nitro group influences the electronic properties of the molecule, making it a valuable precursor in various synthetic applications, including the development of novel dyes and pharmaceuticals.[1] The synthetic pathway detailed herein leverages the nitro group as a functional handle for transformation into a diazonium salt, a key intermediate in the synthesis of azo dyes. Azo dyes are a prominent class of organic colorants widely used in the textile industry, analytical chemistry, and various technological applications due to their intense colors and structural versatility.[4]

Synthetic Strategy Overview

The synthesis of an azo dye from this compound involves a three-step process. The initial step is the reduction of the nitro group to a primary amine, yielding 1-(4-Aminophenyl)-1H-imidazole. This is followed by the diazotization of the newly formed amino group in an acidic medium to produce a reactive diazonium salt. The final step is the coupling of this diazonium salt with a suitable aromatic nucleophile, such as a phenol or an aromatic amine, to form the desired azo dye.

Synthesis_Overview Start This compound Intermediate1 1-(4-Aminophenyl)-1H-imidazole Start->Intermediate1 Reduction Intermediate2 1-(4-Diazoniumphenyl)-1H-imidazole salt Intermediate1->Intermediate2 Diazotization FinalProduct Azo Dye Intermediate2->FinalProduct Coupling Reaction Experimental_Workflow cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Coupling A1 Dissolve this compound A2 Add SnCl2/HCl A1->A2 A3 Reflux A2->A3 A4 Neutralize with NaOH A3->A4 A5 Extract with Ethyl Acetate A4->A5 A6 Purify 1-(4-Aminophenyl)-1H-imidazole A5->A6 B1 Dissolve Amine in Acid A6->B1 B2 Cool to 0-5 °C B1->B2 B3 Add NaNO2 solution B2->B3 B4 Stir B3->B4 C2 Add Diazonium Salt Solution B4->C2 C1 Prepare cold alkaline 2-naphthol solution C1->C2 C3 Stir and Precipitate C2->C3 C4 Filter and Dry Azo Dye C3->C4

References

Application Notes and Protocols for the Biological Activity Screening of 1-(4-Nitrophenyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to screen the biological activities of 1-(4-nitrophenyl)-1H-imidazole derivatives. The protocols detailed below are intended to guide researchers in evaluating the potential of this class of compounds in the fields of oncology, infectious diseases, and inflammation.

Anticancer Activity

The anticancer potential of this compound derivatives can be assessed by evaluating their cytotoxic effects on various cancer cell lines. A common and reliable method for this is the MTT assay, which measures cell viability.

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic activity of representative this compound derivatives against different human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDDerivative StructureCell LineIC50 (µM)Reference
1 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazoleA549 (Lung)>100[1]
2 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazoleA549 (Lung)45.16[1]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic activity of this compound derivatives against adherent cancer cell lines.[2][3][4]

Materials:

  • This compound derivatives

  • Human cancer cell line (e.g., A549, MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate for 48 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow start Start: Cell Seeding in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 add_compounds Add serially diluted This compound derivatives incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance end End: Calculate IC50 values measure_absorbance->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives can be determined against a panel of pathogenic bacteria and fungi using the agar well diffusion method. This technique provides a qualitative assessment of antimicrobial activity and can be used to determine the minimum inhibitory concentration (MIC).

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of a representative this compound derivative, presented as the diameter of the zone of inhibition.

Compound IDDerivative StructureMicroorganismZone of Inhibition (mm)Reference
3 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazoleAspergillus niger-[5]
3 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazoleCandida albicans-[5]
3 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazoleEscherichia coli-[5]
3 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazoleStaphylococcus aureus-[5]

Note: The referenced study reported the compound as having antifungal activity but did not provide specific zone of inhibition values in the abstract.

Experimental Protocol: Agar Well Diffusion Assay

This protocol describes the agar well diffusion method for screening the antimicrobial activity of this compound derivatives.[6][7][8]

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile swabs

  • Sterile cork borer (6 mm)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare Inoculum:

    • Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Inoculate Agar Plates:

    • Dip a sterile swab into the inoculum and spread it evenly over the entire surface of the agar plate.

  • Create Wells:

    • Use a sterile cork borer to create wells (6 mm in diameter) in the agar.

  • Add Compounds:

    • Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

    • Add the positive and negative controls to separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure Zone of Inhibition:

    • Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Experimental Workflow: Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow start Start: Prepare standardized microbial inoculum inoculate_plate Inoculate agar plate with microbial suspension start->inoculate_plate create_wells Create wells in the agar using a sterile cork borer inoculate_plate->create_wells add_compounds Add test compounds, positive, and negative controls to wells create_wells->add_compounds incubate Incubate plates (37°C for bacteria, 28°C for fungi) add_compounds->incubate measure_zones Measure the diameter of the zone of inhibition incubate->measure_zones end End: Record results measure_zones->end

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity

The in vivo anti-inflammatory potential of this compound derivatives can be evaluated using the carrageenan-induced paw edema model in rodents. This model is widely used to assess the acute anti-inflammatory effects of novel compounds.

Data Presentation: Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of a representative this compound derivative, showing the percentage of edema inhibition.

Compound IDDerivative StructureDose (mg/kg)% Inhibition of Edema (at 4h)Reference
4 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole100-[9]
5 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole--[5]

Note: The referenced studies reported anti-inflammatory activity but did not provide specific percentage inhibition values in the abstracts for these particular compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for the carrageenan-induced paw edema assay to screen for anti-inflammatory activity.[10][11][12]

Materials:

  • This compound derivatives

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization:

    • Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping and Fasting:

    • Divide the animals into groups (n=6): vehicle control, standard drug, and test compound groups.

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Carrageenan_Workflow start Start: Acclimatize and fast rats administer_compounds Administer test compounds, standard, and vehicle start->administer_compounds measure_initial_volume Measure initial paw volume administer_compounds->measure_initial_volume inject_carrageenan Inject carrageenan into the right hind paw measure_initial_volume->inject_carrageenan measure_edema Measure paw volume at 1, 2, 3, and 4 hours inject_carrageenan->measure_edema calculate_inhibition Calculate the percentage of edema inhibition measure_edema->calculate_inhibition end End: Analyze and report results calculate_inhibition->end Antifungal_Mechanism compound This compound Derivative enzyme Lanosterol 14α-demethylase (Erg11p) compound->enzyme Inhibits ergosterol Ergosterol Biosynthesis enzyme->ergosterol Catalyzes membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains death Fungal Cell Death membrane->death Disruption leads to VEGFR2_Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds and Activates downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) vegfr2->downstream compound This compound Derivative compound->vegfr2 Inhibits angiogenesis Angiogenesis, Proliferation, Survival downstream->angiogenesis p38_MAPK_Pathway stress Cellular Stress / Cytokines mapkk MAPKKs (e.g., MKK3/6) stress->mapkk p38 p38 MAPK mapkk->p38 Activate transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors Activate compound This compound Derivative compound->p38 Inhibits cellular_response Inflammation, Apoptosis, Cell Cycle Arrest transcription_factors->cellular_response Regulate

References

Application Notes: In Vitro Anticancer Evaluation of 1-(4-Nitrophenyl)-1H-imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Compounds featuring the 1-(4-Nitrophenyl)-1H-imidazole scaffold represent a class of heterocyclic molecules investigated for their therapeutic potential, including anticancer activities. The imidazole ring is a crucial pharmacophore found in many biologically active compounds. The addition of a 4-nitrophenyl group at the N-1 position can significantly influence the molecule's electronic properties and biological interactions, making these derivatives promising candidates for drug discovery. Evaluating the anticancer efficacy of these compounds in a laboratory setting involves a series of standardized in vitro assays designed to measure cytotoxicity, and to elucidate the underlying mechanisms of action, such as the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

1. Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of this compound compounds is to determine their cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Assays like the MTT and SRB are commonly employed for this purpose.

G

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of a representative this compound compound against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
2-Ethyl-1-(4-nitrophenyl)-1H-imidazoleA549Lung Carcinoma28.53 ± 1.12[1]
SGC-7901Gastric Carcinoma21.72 ± 1.03[1]
HeLaCervical Carcinoma19.86 ± 1.24[1]
L-02 (Normal)Normal Hepatocyte>100[1]

Data is presented as mean ± SD from four separate measurements after 24 hours of incubation.[1]

2. Mechanism of Action: Apoptosis Induction

A key desired trait for anticancer agents is the ability to induce apoptosis in cancer cells. Imidazole derivatives have been shown to trigger this process.[2] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC.[3][4] Late apoptotic or necrotic cells have compromised membrane integrity, allowing PI to enter and stain the nucleus.[3]

G

3. Mechanism of Action: Cell Cycle Arrest

Anticancer compounds can also exert their effects by halting the cell cycle, thereby preventing cancer cell proliferation. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining the cellular DNA with propidium iodide.[5][6][7] Studies on imidazole derivatives have shown they can induce cell cycle arrest, often at the G2/M phase.[2][8]

Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[9][10]

G

Methodology

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the this compound compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[9]

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye.[9][10] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[9]

  • Solubilization: Discard the SRB solution, wash the plates again with 1% acetic acid to remove unbound dye, and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[10][11]

  • Calculation: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[3]

G

Methodology

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound (typically at its IC50 concentration) for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer to a concentration of 1-5 x 10^5 cells/mL.[3]

  • Staining: Transfer 100-500 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[3][12]

  • Incubation: Gently vortex the cells and incubate for 5-15 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the percentage of the cell population in each phase of the cell cycle.[6][13]

G

Methodology

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvesting: Collect all cells, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.[5][13] Incubate on ice for at least 30 minutes or store at -20°C.[5][7]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[5]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13] The RNase A is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Protocol 4: Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins (e.g., caspases, cell cycle regulators) in a cell lysate to confirm the mechanisms suggested by other assays.[14][15]

G

Methodology

  • Sample Preparation: Treat cells with the compound, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Denature equal amounts of protein from each sample in SDS-PAGE sample buffer and separate them by size using polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[15]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, p53) overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times with wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[17]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.

References

Application Note: Antifungal Activity Evaluation of Novel 1-(4-Nitrophenyl)-1H-imidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant global health challenge. Imidazole-based compounds have long been a cornerstone of antifungal therapy, primarily by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] This application note provides a comprehensive set of protocols for the in vitro evaluation of novel 1-(4-nitrophenyl)-1H-imidazole analogs, focusing on determining their antifungal efficacy and preliminary safety profile. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[3][4]

Mechanism of Action: Targeting Ergosterol Biosynthesis

Imidazole antifungals function by disrupting the integrity of the fungal cell membrane.[5] They specifically inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a fungal cytochrome P450 enzyme.[2][6] This enzyme is crucial for the conversion of lanosterol to ergosterol.[7] The inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which alters membrane permeability and fluidity, ultimately leading to the inhibition of fungal growth and cell death.[2][8] This pathway is an attractive therapeutic target as it is specific to fungi, minimizing off-target effects in human cells which utilize cholesterol instead of ergosterol.[7]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of Action AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Enzyme Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->Enzyme Enzyme->Ergosterol Compound 1-(4-Nitrophenyl)-1H- imidazole Analogs Compound->Enzyme Inhibition

Caption: Targeted inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Workflow

The evaluation of novel antifungal compounds follows a structured screening cascade to identify candidates with high potency and low toxicity. The general workflow begins with primary in vitro antifungal susceptibility screening, followed by a cytotoxicity assessment against mammalian cells to determine the compound's selectivity.

start Novel this compound Analogs in_vitro_antifungal In Vitro Antifungal Susceptibility (Determine MIC) start->in_vitro_antifungal in_vitro_toxicity In Vitro Cytotoxicity Assay (Determine IC₅₀) start->in_vitro_toxicity calculate_si Calculate Selectivity Index (SI) SI = IC₅₀ / MIC in_vitro_antifungal->calculate_si in_vitro_toxicity->calculate_si lead_selection Lead Candidate Selection calculate_si->lead_selection

Caption: General experimental workflow for antifungal drug discovery.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 guidelines for yeast and M38 for filamentous fungi to determine the MIC, which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9][10]

Materials:

  • Novel this compound analogs

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.[4]

  • Sterile, 96-well flat-bottom microtiter plates.[11]

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar/Broth

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each analog in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging from (for example) 64 µg/mL to 0.125 µg/mL. The final volume in each well should be 100 µL.[11]

  • Inoculum Preparation:

    • For yeasts, culture the strain on Sabouraud dextrose agar for 24-48 hours. Suspend several colonies in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[11]

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[11]

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the compound dilutions. This brings the total volume to 200 µL.

    • Include a positive control (inoculum without any compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[11]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at 620 nm.[12]

cluster_prep Preparation cluster_assay Assay cluster_result Result prep_compound Prepare 2x serial dilutions of imidazole analog in plate inoculate Add 100 µL of inoculum to each well (final volume 200 µL) prep_compound->inoculate prep_inoculum Prepare standardized fungal inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate at 35°C for 24-48 hours inoculate->incubate read_mic Read plate visually or with spectrophotometer incubate->read_mic determine_mic Determine MIC endpoint (≥50% growth inhibition) read_mic->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: Disk Diffusion Assay

As a simpler, qualitative alternative to broth microdilution, the disk diffusion method can be used for rapid screening.[13][14]

Materials:

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[4]

  • Sterile paper disks (6 mm diameter)

  • Fungal inoculum prepared as in Protocol 1.

  • Sterile cotton swabs

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted 0.5 McFarland fungal suspension. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.

  • Disk Application: Impregnate sterile paper disks with a known amount of the novel imidazole analog. Aseptically place the disks onto the inoculated agar surface.

  • Incubation: Incubate the plates at 35°C for 24 hours.[13]

  • Result Measurement: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. A larger zone diameter corresponds to greater antifungal activity.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol determines the concentration of the compound that is toxic to mammalian cells (IC₅₀), which is crucial for assessing the therapeutic window.[12][15]

Materials:

  • Mammalian cell line (e.g., Vero, NIH 3T3, or HeLa cells)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% Fetal Bovine Serum)

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., MTS, MTT, or PrestoBlue)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the 96-well plate with mammalian cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel imidazole analogs in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.[12]

  • Viability Measurement:

    • Add the appropriate volume of cell viability reagent to each well (e.g., 20 µL of MTS reagent).[11]

    • Incubate for 1-4 hours as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[11]

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control wells. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Data Presentation and Interpretation

Quantitative data should be organized into clear, concise tables to facilitate comparison between analogs and control drugs (e.g., Fluconazole).

Table 1: In Vitro Antifungal Activity of this compound Analogs

Compound ID C. albicans ATCC 90028 MIC (µg/mL) C. neoformans H99 MIC (µg/mL) A. fumigatus ATCC 204305 MIC (µg/mL) Fluconazole MIC (µg/mL)
Analog-01 4 8 16 1
Analog-02 1 2 4 1
Analog-03 16 >32 >32 1

| Control | 1 | 4 | >64 | N/A |

Table 2: In Vitro Cytotoxicity and Selectivity Index

Compound ID Cytotoxicity IC₅₀ (µg/mL) on Vero cells Selectivity Index (SI) vs. C. albicans (IC₅₀/MIC)
Analog-01 >64 >16
Analog-02 32 32
Analog-03 >64 >4

| Fluconazole | >100 | >100 |

Interpretation:

  • MIC: A lower MIC value indicates higher antifungal potency.

  • IC₅₀: A higher IC₅₀ value indicates lower toxicity to mammalian cells.

  • Selectivity Index (SI): This ratio is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the fungal pathogen than to host cells. Analog-02 in the example tables shows the most promise due to its low MIC and high SI.

References

Application Notes and Protocols: Antileishmanial Activity of Substituted 1-(4-Nitrophenyl)-1H-imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental protocols for evaluating the antileishmanial activity of substituted 1-(4-nitrophenyl)-1H-imidazoles. This class of compounds has demonstrated promising in vitro efficacy against Leishmania species, warranting further investigation as potential therapeutic agents.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatment options are limited by toxicity, emerging drug resistance, and high cost, necessitating the discovery of novel, safer, and more effective antileishmanial drugs. Substituted 1-(4-nitrophenyl)-1H-imidazoles have emerged as a promising scaffold in antileishmanial drug discovery. These compounds are believed to act as prodrugs, requiring activation by parasitic nitroreductases to exert their cytotoxic effects.

Data Presentation

The following table summarizes the in vitro antileishmanial activity and cytotoxicity of representative 4-nitro-1H-imidazolyl-based compounds against Leishmania amazonensis.

CompoundTarget Organism/Cell LineAssayIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Compound 6L. amazonensis (Extracellular Amastigotes)AlamarBlue Assay10.78 ± 0.80--[1]
L. amazonensis (Intracellular Amastigotes)Light Microscopy4.57 ± 0.08>500 (PMM)>109[1]
Peritoneal Macrophages (PMM)AlamarBlue Assay->500-[1]
Hep G2-->160>35[1]
Compound 7L. amazonensis (Extracellular Amastigotes)AlamarBlue Assay13.12 ± 1.70--[1]
L. amazonensis (Intracellular Amastigotes)Light Microscopy9.19 ± 0.68>500 (PMM)>54[1]
Peritoneal Macrophages (PMM)AlamarBlue Assay->500-[1]
Hep G2-->160>17[1]
Miltefosine (Reference Drug)L. amazonensis (Intracellular Amastigotes)Light Microscopy13.52 (approx.)--[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Antileishmanial Activity against Promastigotes

This protocol is for determining the 50% inhibitory concentration (IC50) of test compounds against the promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640 supplemented with 10-20% Fetal Bovine Serum)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference drug (e.g., Amphotericin B)

  • 96-well microtiter plates

  • Resazurin solution

  • Plate reader (fluorometer/spectrophotometer)

Procedure:

  • Harvest Leishmania promastigotes from culture and adjust the concentration to 1 x 10^6 parasites/mL in fresh culture medium.

  • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of the test compounds and reference drug. Add 1 µL of each dilution to the respective wells. Include a solvent control (e.g., 1% DMSO) and a negative control (medium only).

  • Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C for L. major) for 72 hours.

  • Add 10 µL of resazurin solution to each well and incubate for another 4-24 hours, until a color change is observed in the control wells.

  • Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for resazurin).

  • Calculate the IC50 values by plotting the percentage of parasite inhibition against the log of the compound concentration using a suitable software.

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This protocol determines the 50% effective concentration (EC50) of test compounds against the intracellular amastigote stage of Leishmania within host macrophages.

Materials:

  • Peritoneal macrophages (PMMs) or a macrophage cell line (e.g., J774A.1, THP-1)

  • Leishmania promastigotes in stationary phase

  • Complete culture medium for macrophages (e.g., RPMI-1640 with 10% FBS)

  • Test compounds and reference drug

  • 24- or 96-well plates with coverslips (for microscopy) or standard plates

  • Giemsa stain or other suitable staining solution

  • Microscope

Procedure:

  • Seed macrophages in the wells of the plates and allow them to adhere overnight.

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compounds and reference drug.

  • Incubate for an additional 48-72 hours.

  • If using microscopy, fix the cells on the coverslips, stain with Giemsa, and count the number of amastigotes per 100 macrophages.

  • Calculate the percentage of infection and the number of amastigotes per infected macrophage.

  • Determine the EC50 value by plotting the percentage of parasite load reduction against the log of the compound concentration.

Cytotoxicity Assay against Macrophages

This protocol is for determining the 50% cytotoxic concentration (CC50) of test compounds against a mammalian cell line, typically the host cell used in the amastigote assay.

Materials:

  • Macrophage cell line (e.g., PMMs, J774A.1)

  • Complete culture medium for macrophages

  • Test compounds

  • 96-well microtiter plates

  • Resazurin solution or MTT reagent

  • Plate reader

Procedure:

  • Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the wells. Include a solvent control and a negative control.

  • Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Add resazurin solution or MTT reagent and incubate according to the manufacturer's instructions.

  • Measure the fluorescence or absorbance.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations

Proposed Mechanism of Action of Nitroimidazoles in Leishmania

The diagram below illustrates the proposed mechanism of action for nitroimidazole-based compounds against Leishmania. These compounds are prodrugs that are activated by parasitic nitroreductases.

G cluster_parasite Leishmania Parasite Prodrug 1-(4-Nitrophenyl)-1H-imidazole (Prodrug) NTR Parasite Nitroreductase (NTR1/NTR2) Prodrug->NTR Reductive Activation ActivatedMetabolite Cytotoxic Nitroso & Hydroxylamine Metabolites NTR->ActivatedMetabolite Generation of Damage DNA Damage & Oxidative Stress ActivatedMetabolite->Damage Death Parasite Death Damage->Death

Caption: Proposed activation pathway of 1-(4-nitrophenyl)-1H-imidazoles in Leishmania.

Experimental Workflow for Antileishmanial Drug Screening

The following diagram outlines the typical experimental workflow for screening and evaluating the antileishmanial activity of substituted 1-(4-nitrophenyl)-1H-imidazoles.

G cluster_workflow Experimental Workflow Start Compound Synthesis/ Library Screening PromastigoteAssay In Vitro Promastigote Assay (IC50 Determination) Start->PromastigoteAssay CytotoxicityAssay Cytotoxicity Assay (CC50 Determination on Macrophages) Start->CytotoxicityAssay AmastigoteAssay In Vitro Intracellular Amastigote Assay (EC50 Determination) PromastigoteAssay->AmastigoteAssay Active Compounds SelectivityIndex Calculate Selectivity Index (SI = CC50/EC50) CytotoxicityAssay->SelectivityIndex AmastigoteAssay->SelectivityIndex HitSelection Hit Compound Selection SelectivityIndex->HitSelection High SI

Caption: Workflow for in vitro screening of antileishmanial compounds.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 1-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)-1H-imidazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The presence of a strongly electron-withdrawing nitro group at the para-position of the phenyl ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes it a valuable precursor for the synthesis of a diverse range of substituted imidazole derivatives with potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.[1] This document provides detailed application notes and representative protocols for nucleophilic substitution reactions involving this compound, along with its biological significance.

Physicochemical Properties

PropertyValueReference
CAS Number 2301-25-9[1]
Molecular Formula C₉H₇N₃O₂PubChem CID: 123155
Molecular Weight 189.17 g/mol PubChem CID: 123155
Appearance Yellow solid[1]
Melting Point ~200 °C[1]
Solubility >28.4 µg/mL at pH 7.4PubChem CID: 123155

Applications in Drug Discovery and Development

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to the biological activity associated with the nitroimidazole scaffold.

Anticancer Activity

Nitroimidazole derivatives are extensively investigated as hypoxia-selective anticancer agents and radiosensitizers. In the low-oxygen environment characteristic of solid tumors (hypoxia), the nitro group of these compounds can be bioreduced by nitroreductase enzymes to form highly reactive cytotoxic species, such as nitroso radicals and hydroxylamines. These reactive intermediates can induce cellular damage by interacting with macromolecules like DNA and proteins, leading to cancer cell death. This selective activation in hypoxic tissues minimizes damage to healthy, well-oxygenated cells.

Some nitroimidazole derivatives have been shown to enhance the efficacy of radiotherapy. By sensitizing hypoxic tumor cells to radiation, they can improve treatment outcomes. Furthermore, certain derivatives have been found to target specific signaling pathways involved in cancer cell survival and proliferation, such as the cyclin-dependent kinase 2 (CDK2) pathway.[2]

Antimicrobial Activity

The mechanism of action of nitroimidazoles against anaerobic bacteria and protozoa also relies on the reductive activation of the nitro group. In these anaerobic microorganisms, the reduced drug intermediates disrupt DNA's helical structure and inhibit nucleic acid synthesis, leading to microbial death. This class of compounds is effective against a broad spectrum of anaerobic pathogens.

Experimental Protocols

Note: The following protocols are representative examples based on analogous reactions reported for similar nitroaromatic and imidazole-containing compounds. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates and nucleophiles when using this compound.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Piperidine)

This protocol describes a typical procedure for the substitution of the nitro group of this compound with an amine nucleophile. The reaction proceeds via an addition-elimination mechanism, facilitated by the electron-withdrawing nature of the imidazole ring and the nitro group.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine solution (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(4-(piperidin-1-yl)phenyl)-1H-imidazole.

Expected Outcome:

The formation of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Nucleophilic Aromatic Substitution with a Thiol (e.g., Thiophenol)

This protocol outlines the synthesis of a thioether derivative of this compound. Thiolates are excellent nucleophiles for SNAr reactions.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of thiophenol (1.1 mmol) in anhydrous THF (5 mL) at 0 °C, carefully add sodium hydride (1.2 mmol).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.

  • Heat the reaction to reflux and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-(4-(phenylthio)phenyl)-1H-imidazole.

Expected Outcome:

Characterization of the product by NMR and mass spectrometry should confirm the successful substitution.

Quantitative Data Summary

The following table summarizes representative yields for nucleophilic aromatic substitution reactions on activated nitroaromatic compounds with various nucleophiles. Note: This data is generalized from the literature on SNAr reactions of nitro-activated aromatic compounds and may not be directly representative of reactions with this compound. Experimental optimization is crucial.

NucleophileProduct TypeRepresentative Yield (%)Reaction Conditions
Primary/Secondary Amines N-Arylated Amines60 - 95Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat
Thiols Aryl Thioethers70 - 98Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF), RT to Reflux
Alkoxides Aryl Ethers50 - 85Base (e.g., NaH, KOtBu), Solvent (e.g., THF, Dioxane), Heat
Phenols Diaryl Ethers65 - 90Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, NMP), Heat

Visualizations

Experimental Workflow for SNAr

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine this compound, Nucleophile, Base, and Solvent start->reagents heat Heat and Stir (Monitor by TLC) reagents->heat quench Quench Reaction (e.g., add water) heat->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for nucleophilic aromatic substitution.

Proposed Signaling Pathway for Anticancer Activity of Nitroimidazole Derivatives

signaling_pathway cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell hypoxia Hypoxia reduction Bioreduction by Nitroreductases hypoxia->reduction activates nitroimidazole Nitroimidazole Derivative nitroimidazole->reduction reactive_species Reactive Cytotoxic Species reduction->reactive_species dna_damage DNA Damage reactive_species->dna_damage protein_damage Protein Damage (e.g., CDK2 inhibition) reactive_species->protein_damage apoptosis Apoptosis dna_damage->apoptosis protein_damage->apoptosis

Caption: Hypoxia-induced activation of nitroimidazole anticancer drugs.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Nitrophenyl)-1H-imidazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions for the alkylation of 1-(4-nitrophenyl)-1H-imidazole. This document offers troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate successful experimentation.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of this compound and provides systematic solutions.

Problem Potential Causes Troubleshooting Steps
Low or No Product Yield 1. Incomplete Deprotonation: The imidazole nitrogen is not sufficiently nucleophilic. 2. Poor Reactivity of Alkylating Agent: The electrophile is not reactive enough under the current conditions. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. 4. Low Reaction Temperature: The activation energy for the reaction is not being met.1. Base Selection: For weakly acidic imidazoles, consider using a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF to ensure complete deprotonation.[1] For more reactive alkylating agents, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[1] 2. Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. If using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1] 3. Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), DMF, or DMSO are generally recommended as they effectively dissolve the imidazole and the base.[1] 4. Temperature Optimization: Heating the reaction can significantly improve yields. For instance, increasing the temperature to 60°C has been shown to enhance the yield of N-alkylation of nitroimidazoles.
Formation of Multiple Products 1. Lack of Regioselectivity: Alkylation occurs at both nitrogen atoms of the imidazole ring. 2. Dialkylation: The already N-alkylated imidazole undergoes a second alkylation, forming a quaternary imidazolium salt.[1]1. Controlling Regioselectivity: The electron-withdrawing nitro group on the phenyl ring influences the nucleophilicity of the imidazole nitrogens. The nitrogen further from the phenyl group is generally more nucleophilic. Steric hindrance from the alkylating agent can also direct alkylation to the less hindered nitrogen.[1] 2. Minimizing Dialkylation: Use a slight excess of the this compound relative to the alkylating agent.[1] Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1] Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed.[1]
Difficult Product Purification 1. Presence of Unreacted Starting Materials: The reaction has not gone to completion. 2. Formation of Byproducts: Side reactions have occurred. 3. Inorganic Salt Impurities: The base and its byproduct are not fully removed during workup.1. Reaction Monitoring: Ensure the reaction is complete by monitoring with TLC or LC-MS. 2. Reaction Optimization: Refer to the troubleshooting steps for low yield and multiple products to minimize byproduct formation. 3. Workup Procedure: After the reaction, filter off any inorganic salts.[1] Perform an aqueous workup to remove water-soluble impurities. Column chromatography is often necessary for final purification.
Reaction Mixture Darkens 1. Decomposition: The starting material or product may be unstable at the reaction temperature or in the presence of a strong base.1. Temperature Control: Consider running the reaction at a lower temperature for a longer duration. 2. Base Selection: If using a strong base, consider switching to a milder base like K₂CO₃.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of this compound?

A1: The N-alkylation of this compound is a nucleophilic substitution reaction that proceeds in two main steps.[1] First, a base is used to deprotonate the imidazole ring at the N-H position, forming a nucleophilic imidazolate anion. Second, this anion attacks the electrophilic carbon of the alkylating agent, leading to the formation of the N-alkylated product and a salt byproduct.[1]

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the reactivity of your alkylating agent and the pKa of the imidazole derivative.[1]

  • Strong Bases (e.g., NaH): These are suitable when using less reactive alkylating agents or for imidazoles that are weakly acidic. These reactions must be conducted under anhydrous conditions.[1]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient when using more reactive alkylating agents (like alkyl iodides or bromides) and for imidazoles with electron-withdrawing groups, such as the 4-nitrophenyl group.[1]

Q3: What are the most common solvents for this reaction, and how do they affect the outcome?

A3: Polar aprotic solvents are generally the best choice.

  • Acetonitrile (MeCN): Often gives good yields, especially in combination with K₂CO₃.

  • N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Also commonly used and can be effective, though acetonitrile is often reported to give better results for nitroimidazoles.[1] The choice of solvent can significantly impact the reaction rate and yield.[1]

Q4: How does temperature affect the alkylation of this compound?

A4: Temperature plays a crucial role in both the reaction rate and yield. For the alkylation of nitroimidazoles, heating the reaction mixture to around 60°C has been shown to significantly improve product yields compared to room temperature reactions. However, excessively high temperatures can lead to decomposition.[1]

Q5: What are the common side reactions to be aware of?

A5: Besides the formation of regioisomers and dialkylation products, C-alkylation at the C2 position of the imidazole ring can occur, although it is less common. Decomposition of starting materials or products at high temperatures is also a possibility.[1]

Data Presentation

Table 1: Effect of Base and Solvent on the Alkylation of 4-Nitroimidazole at Room Temperature

Alkylating AgentBaseSolventYield (%)Time (h)
Ethyl bromoacetateK₂CO₃Acetonitrile508
Ethyl bromoacetateK₂CO₃DMF358
Ethyl bromoacetateK₂CO₃DMSO408
Ethyl bromoacetateKOHAcetonitrile488
Ethyl bromoacetateKOHDMF368
Ethyl bromoacetateKOHDMSO308

Data adapted from a study on 4-nitroimidazole, which serves as a good model for this compound.

Table 2: Effect of Temperature on the Alkylation of 4-Nitroimidazole

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Time (h)
Ethyl bromoacetateK₂CO₃AcetonitrileRoom Temp.508
Ethyl bromoacetateK₂CO₃Acetonitrile60853
4-bromobutanenitrileK₂CO₃AcetonitrileRoom Temp.4510
4-bromobutanenitrileK₂CO₃Acetonitrile60752

Data adapted from a study on 4-nitroimidazole. This table clearly demonstrates that increasing the temperature significantly improves the reaction yield and reduces the reaction time.

Experimental Protocols

Protocol 1: General Procedure for Alkylation using Potassium Carbonate in Acetonitrile

This protocol is a good starting point for the alkylation of this compound with a reactive alkylating agent.

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography.

Protocol 2: General Procedure for Alkylation using Sodium Hydride in DMF

This protocol is suitable for less reactive alkylating agents.

  • Reaction Setup: To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0°C.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: Cool the mixture back to 0°C and add the alkylating agent (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

  • Work-up and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Alkylation A 1. Starting Materials (this compound, Alkylating Agent, Base, Solvent) B 2. Reaction Setup (Combine reactants) A->B C 3. Reaction (Stirring, Heating) B->C D 4. Monitoring (TLC, LC-MS) C->D D->C Incomplete? E 5. Work-up (Quenching, Extraction) D->E Complete? F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G H Final Product G->H

Caption: A logical workflow for the alkylation of this compound.

G cluster_troubleshooting Troubleshooting Logic Start Low Yield? Base Check Base: - Strength (NaH vs K₂CO₃) - Stoichiometry Start->Base Yes MultipleProducts Multiple Products? Start->MultipleProducts No Solvent Check Solvent: - Polarity (MeCN, DMF) - Anhydrous? Base->Solvent Temp Check Temperature: - Increase to 60°C? Solvent->Temp AlkylatingAgent Check Alkylating Agent: - Reactivity (I > Br > Cl) - Purity Temp->AlkylatingAgent AlkylatingAgent->MultipleProducts Stoichiometry Adjust Stoichiometry: - Excess Imidazole MultipleProducts->Stoichiometry Yes Success Improved Yield MultipleProducts->Success No SlowAddition Slow Addition of Alkylating Agent Stoichiometry->SlowAddition SlowAddition->Success

Caption: A decision-making diagram for troubleshooting common issues.

References

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Nitrophenyl)-1H-imidazole. This guide addresses common side reactions and offers solutions to frequently encountered experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound involve the N-arylation of imidazole with a 4-nitro-substituted aryl halide. The two primary catalytic systems employed for this transformation are the Ullmann condensation, which is a copper-catalyzed reaction, and the Buchwald-Hartwig amination, which utilizes a palladium catalyst. Both methods have their advantages and are chosen based on the availability of reagents, desired reaction conditions, and scale of the synthesis.

Q2: What is the role of the base in the synthesis of this compound?

A2: The base plays a crucial role in the N-arylation of imidazole. Its primary function is to deprotonate the imidazole, forming the imidazolide anion, which is a more potent nucleophile. The choice of base can significantly impact the reaction yield and the profile of side products. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as strong bases like sodium tert-butoxide (NaOtBu). The strength and nature of the base should be carefully selected based on the chosen catalytic system.

Q3: Can I use 4-chloronitrobenzene instead of 4-bromonitrobenzene or 4-iodonitrobenzene?

A3: While 4-chloronitrobenzene is a more cost-effective starting material, its reactivity in N-arylation reactions is generally lower than that of 4-bromonitrobenzene and 4-iodonitrobenzene. The reactivity of aryl halides in these coupling reactions typically follows the trend I > Br > Cl. To achieve a successful reaction with 4-chloronitrobenzene, more reactive catalysts and ligands, and potentially higher reaction temperatures, may be necessary.[1]

Q4: My reaction is not proceeding to completion. What are the possible reasons?

A4: Incomplete conversion can be due to several factors. One common issue is the inhibition of the catalyst. Imidazoles can sometimes inhibit the formation of the active catalytic species, particularly in palladium-catalyzed reactions. Additionally, insufficient reaction time, suboptimal temperature, or a weak base can lead to an incomplete reaction. The purity of the reagents and solvents is also critical, as impurities can deactivate the catalyst.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield 1. Catalyst Inactivity: The catalyst may not have been activated properly or has been deactivated by impurities. 2. Suboptimal Base: The base may not be strong enough to deprotonate the imidazole effectively. 3. Low Reactivity of Aryl Halide: Aryl chlorides are less reactive than bromides and iodides. 4. Incorrect Solvent: The chosen solvent may not be suitable for the reaction.1. Ensure all reagents and solvents are pure and anhydrous. For palladium catalysts, consider a pre-activation step by heating the palladium source and ligand together before adding the imidazole. 2. Switch to a stronger base, such as Cs₂CO₃ or NaOtBu. 3. If using an aryl chloride, consider switching to an aryl bromide or iodide, or use a more active catalyst/ligand system designed for aryl chlorides. 4. Screen different solvents. For Ullmann-type reactions, polar aprotic solvents like DMF or DMSO are common. For Buchwald-Hartwig reactions, toluene or dioxane are often used.
Formation of a Major Byproduct: Nitrobenzene Dehalogenation of the Aryl Halide: The 1-halo-4-nitrobenzene is being reduced, losing the halogen atom.This is a common side reaction. Modifying the reaction conditions can help minimize it. Try a different solvent, such as DMSO, which has been shown to decrease the amount of dehalogenated byproduct in some cases.[2] Optimizing the catalyst and ligand can also improve selectivity.
Formation of a Major Byproduct: 4-Nitroaniline Reduction of the Nitro Group: The nitro group on the this compound or the starting material is being reduced to an amine.This can occur if the reaction conditions are too harsh or if there are sources of adventitious hydrogen. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). If possible, lower the reaction temperature. The choice of ligand and catalyst can also influence this side reaction.
Complex Mixture of Products 1. Multiple Side Reactions: A combination of dehalogenation, nitro group reduction, and possibly other side reactions are occurring. 2. Reaction Temperature Too High: High temperatures can promote the formation of byproducts.1. Re-evaluate the entire reaction setup. Start with a lower temperature and carefully screen different bases, solvents, and catalyst/ligand combinations. 2. Lower the reaction temperature and increase the reaction time. Monitor the reaction progress by TLC or GC-MS to find the optimal balance.
Difficulty in Product Purification Co-elution of Impurities: The desired product and a major byproduct have similar polarities.If the major impurity is nitrobenzene, it is more volatile and might be removable under high vacuum. If it is 4-nitroaniline, its polarity is different, and it should be separable by column chromatography. Optimizing the solvent system for chromatography is key. A gradient elution might be necessary.

Data Presentation

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes expected trends based on typical N-arylation reactions.

Catalyst System Aryl Halide Base Solvent Temperature (°C) Typical Yield (%) Key Side Products
CuI / Ligand1-iodo-4-nitrobenzeneK₂CO₃DMF110-13070-85Nitrobenzene
CuI / Ligand1-bromo-4-nitrobenzeneCs₂CO₃DMSO120-14065-80Nitrobenzene
Pd₂(dba)₃ / Ligand1-bromo-4-nitrobenzeneNaOtBuToluene80-10080-95Nitrobenzene, 4-Nitroaniline
Pd₂(dba)₃ / Ligand1-chloro-4-nitrobenzeneNaOtBuDioxane100-12050-70Nitrobenzene, Unreacted Starting Material

Note: Yields are estimates and can vary significantly based on the specific ligand, reaction time, and purity of reagents.

Experimental Protocols

Representative Protocol for Copper-Catalyzed N-Arylation (Ullmann Condensation)
  • Reaction Setup: To an oven-dried Schlenk tube, add imidazole (1.2 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), copper(I) iodide (0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and cesium carbonate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add 5 mL of anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Reaction_Pathway Main Reaction Pathway for N-Arylation of Imidazole Imidazole Imidazole Reaction N-Arylation Imidazole->Reaction ArylHalide 1-Halo-4-nitrobenzene ArylHalide->Reaction Base Base Base->Reaction - HX Catalyst Cu(I) or Pd(0) Catalyst Catalyst->Reaction Product This compound Reaction->Product

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Check Purity of Reagents and Solvents Start->CheckReagents CheckCatalyst Verify Catalyst Activity/Loading CheckReagents->CheckCatalyst CheckBase Is the Base Strong Enough? CheckCatalyst->CheckBase CheckTemp Is the Temperature Optimal? CheckBase->CheckTemp CheckTime Is the Reaction Time Sufficient? CheckTemp->CheckTime Optimize Systematically Optimize Conditions CheckTime->Optimize Optimize->CheckReagents If still low Success Improved Yield Optimize->Success

Caption: A systematic workflow for troubleshooting low reaction yields.

Side_Reactions Common Side Reactions and Influencing Factors MainReaction Desired N-Arylation Dehalogenation Dehalogenation (Nitrobenzene byproduct) NitroReduction Nitro Group Reduction (4-Nitroaniline byproduct) HarshConditions Harsh Conditions (High Temp, Strong Base) HarshConditions->Dehalogenation HarshConditions->NitroReduction PoorAtmosphere Non-Inert Atmosphere PoorAtmosphere->NitroReduction SuboptimalCatalyst Suboptimal Catalyst/Ligand SuboptimalCatalyst->Dehalogenation

Caption: Relationship between reaction conditions and common side products.

References

Technical Support Center: Purification of 1-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(4-Nitrophenyl)-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route used. For the common synthesis involving the reaction of imidazole with a 4-halonitrobenzene, impurities typically include unreacted imidazole and 4-halonitrobenzene. If the synthesis involves nitration of 1-phenylimidazole, positional isomers (2-nitrophenyl and 3-nitrophenyl derivatives) are the most probable impurities. Additionally, colored impurities, often referred to as color-forming bodies, can be present in nitroaromatic compounds.

Q2: My purified this compound is yellow. Is this normal?

A2: Yes, this compound is typically a yellow solid. However, a very intense or dark color may indicate the presence of colored impurities. These can sometimes be removed by treatment with activated carbon or by recrystallization.

Q3: What is the melting point of pure this compound?

A3: The reported melting point of this compound is in the range of 198-203 °C.[1] A broad melting point range or a melting point significantly lower than this can indicate the presence of impurities.

Q4: What are the key spectral characteristics of this compound?

A4: The identity and purity of this compound can be confirmed by various spectroscopic methods. The 1H NMR spectrum will show characteristic signals for the protons on the imidazole and nitrophenyl rings. The mass spectrum will show the molecular ion peak corresponding to its molecular weight (189.17 g/mol ). Infrared (IR) spectroscopy will show characteristic peaks for the nitro group (typically around 1503 and 1370 cm⁻¹) and the aromatic rings.

Troubleshooting Guides

Column Chromatography Issues

Problem: My product is co-eluting with an impurity during column chromatography.

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. A common starting point for nitroimidazole derivatives is a mixture of ethyl acetate and hexane. Try a gradient elution, starting with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.
Isomeric Impurities Positional isomers (e.g., 1-(2-nitrophenyl)-1H-imidazole) can have very similar polarities. A very slow gradient or the use of a different solvent system (e.g., dichloromethane/methanol) might be necessary to achieve separation.
Unreacted Starting Material Unreacted 4-halonitrobenzene is less polar than the product, while unreacted imidazole is more polar. Adjust the initial and final polarities of your gradient to ensure good separation at both ends.

Problem: The product is not moving from the baseline of the TLC plate.

Possible Cause Solution
Solvent System is Not Polar Enough Increase the polarity of your mobile phase. For highly polar compounds, a small amount of methanol (1-5%) can be added to the ethyl acetate or dichloromethane.
Compound is Adsorbing to the Silica Gel The basic nature of the imidazole ring can lead to strong adsorption on acidic silica gel. Consider using neutral alumina as the stationary phase or adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.
Recrystallization Challenges

Problem: I cannot find a suitable solvent for recrystallization.

Possible Cause Solution
Compound is Too Soluble or Insoluble The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, consider solvents like ethanol, methanol, or ethyl acetate. A mixed solvent system, such as methanol/water or ethyl acetate/hexane, can also be effective.

Problem: The product crashes out of solution as an oil or very fine powder.

Possible Cause Solution
Solution was Cooled Too Quickly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Supersaturation Scratch the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.

Problem: Low recovery after recrystallization.

Possible Cause Solution
Too Much Solvent Was Used Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product is Still in the Mother Liquor Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Quantitative Data Summary

Parameter Value Source
Melting Point 198-203 °C[1]
Molecular Weight 189.17 g/mol
Solubility (pH 7.4) >28.4 µg/mL
Typical Column Chromatography Eluent Ethyl Acetate / Hexane (e.g., 9:1)
Recrystallization Solvent (for a similar compound) Methanol / Ethyl Acetate (1:1)
Recrystallization Solvent (general for imidazoles) Hot Ethanol

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Choose an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with a low-polarity solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Start with a low-polarity eluent, such as 10% ethyl acetate in hexane.

    • Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexane) to elute the product.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the pure fractions, as determined by TLC.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) at room temperature and upon heating.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

    • Filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Visualization

Purification_Troubleshooting start Crude this compound tlc_analysis TLC Analysis of Crude Product start->tlc_analysis multiple_spots Multiple Spots Observed tlc_analysis->multiple_spots Impure single_spot Mainly a Single Spot tlc_analysis->single_spot Relatively Pure column_chromatography Column Chromatography multiple_spots->column_chromatography recrystallization Recrystallization single_spot->recrystallization co_elution Co-elution of Impurities? column_chromatography->co_elution recrystallization_issues Recrystallization Issues? recrystallization->recrystallization_issues optimize_solvent Optimize Solvent System / Gradient co_elution->optimize_solvent Yes pure_fractions Combine Pure Fractions co_elution->pure_fractions No optimize_solvent->column_chromatography change_stationary_phase Change Stationary Phase (e.g., Alumina) optimize_solvent->change_stationary_phase change_stationary_phase->column_chromatography solvent_evaporation Solvent Evaporation pure_fractions->solvent_evaporation pure_product Pure Product solvent_evaporation->pure_product choose_new_solvent Choose Different Solvent/Solvent System recrystallization_issues->choose_new_solvent Poor Solubility/Recovery slow_cooling Ensure Slow Cooling recrystallization_issues->slow_cooling Oiling Out collect_crystals Collect Crystals by Filtration recrystallization_issues->collect_crystals Successful choose_new_solvent->recrystallization slow_cooling->recrystallization collect_crystals->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

avoiding byproduct formation in 1-(4-Nitrophenyl)-1H-imidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-nitrophenyl)-1H-imidazole. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Suboptimal reaction temperature.For Ullmann condensation, ensure the temperature is high enough for the reaction to proceed, typically between 120-180°C. For Buchwald-Hartwig amination, the optimal temperature is generally lower, in the range of 80-120°C.
Inappropriate choice of base.For Ullmann reactions, common bases include K₂CO₃, Cs₂CO₃, or KOH. For Buchwald-Hartwig, stronger bases like NaOtBu or K₃PO₄ are often used. The choice of base can significantly impact the yield.
Catalyst/ligand deactivation or incompatibility.In Buchwald-Hartwig reactions, ensure the palladium catalyst and phosphine ligand are appropriate for the substrate. For Ullmann reactions, the copper catalyst's source and activation can be critical.
Presence of Nitrobenzene Byproduct Hydrodehalogenation of the 4-nitroaryl halide starting material.This is a common side reaction in both Ullmann and Buchwald-Hartwig reactions. To minimize it, consider using a milder base, a lower reaction temperature, or a different solvent. In palladium-catalyzed reactions, the choice of ligand is crucial to suppress this side reaction.
Formation of Multiple Isomers (for substituted imidazoles) Lack of regioselectivity in the N-arylation of an unsymmetrical imidazole.The substitution pattern on the imidazole ring can direct the arylation to a specific nitrogen. Steric hindrance can be used to favor the less hindered nitrogen. For certain substrates, specific catalyst-ligand combinations in the Buchwald-Hartwig reaction can provide high regioselectivity.
Difficulty in Product Purification Presence of multiple byproducts and unreacted starting materials.Optimize the reaction conditions to maximize the conversion of starting materials and minimize byproduct formation. Consider using column chromatography with a suitable solvent system for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann reaction typically involves the coupling of an imidazole with a 4-nitroaryl halide (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) using a copper catalyst at elevated temperatures. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine (in this case, imidazole), which often proceeds under milder conditions than the Ullmann reaction.

Q2: What is the most common byproduct in these reactions and how is it formed?

A2: The most frequently observed byproduct is nitrobenzene. It is formed through a process called hydrodehalogenation, where the halogen atom on the 4-nitroaryl halide is replaced by a hydrogen atom. This side reaction can occur in both Ullmann and Buchwald-Hartwig reactions and is often promoted by high temperatures and certain bases.

Q3: How can I minimize the formation of nitrobenzene?

A3: Several strategies can be employed to reduce the formation of nitrobenzene:

  • Reaction Temperature: Lowering the reaction temperature can often decrease the rate of hydrodehalogenation more than the desired C-N coupling.

  • Choice of Base: The strength and type of base can have a significant impact. Experimenting with different bases (e.g., switching from a strong alkoxide to a weaker carbonate) may be beneficial.

  • Catalyst and Ligand System (for Buchwald-Hartwig): The choice of phosphine ligand in the Buchwald-Hartwig reaction is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over the competing hydrodehalogenation pathway.

  • Aryl Halide: The reactivity of the aryl halide (I > Br > Cl > F) can influence the extent of side reactions. While more reactive halides might lead to higher yields, they can also be more prone to hydrodehalogenation under certain conditions.

Q4: I am using a substituted imidazole and getting a mixture of N-arylated isomers. How can I improve the regioselectivity?

A4: The regioselectivity of N-arylation on an unsymmetrical imidazole is influenced by both electronic and steric factors. The arylation generally occurs at the more nucleophilic and less sterically hindered nitrogen atom. To improve selectivity, you can:

  • Utilize Steric Hindrance: If one of the nitrogen atoms is significantly more sterically hindered, the reaction will likely favor the other nitrogen.

  • Protecting Groups: In some cases, a protecting group can be used to block one of the nitrogen atoms, directing the arylation to the desired position, followed by deprotection.

  • Catalyst Control (Buchwald-Hartwig): Certain palladium-ligand complexes have been shown to provide high regioselectivity in the N-arylation of imidazoles.

Data on Byproduct Formation (Illustrative)

The following tables provide illustrative data on how reaction conditions can influence product yield and byproduct formation. Note: This data is intended to demonstrate trends and may not represent the results of a specific experiment.

Table 1: Effect of Temperature on Ullmann Condensation of Imidazole and 4-Fluoronitrobenzene

Temperature (°C)Yield of this compound (%)Nitrobenzene Byproduct (%)
120655
1507812
1807225

Table 2: Effect of Base on Buchwald-Hartwig Amination of Imidazole and 4-Chloronitrobenzene

BaseYield of this compound (%)Nitrobenzene Byproduct (%)
K₂CO₃758
Cs₂CO₃855
NaOtBu9215

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound

This protocol describes a general procedure for the copper-catalyzed N-arylation of imidazole.

Materials:

  • Imidazole

  • 4-Fluoronitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq), 4-fluoronitrobenzene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 150°C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig Amination for this compound

This protocol provides a general method for the palladium-catalyzed N-arylation of imidazole.

Materials:

  • Imidazole

  • 4-Chloronitrobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk tube.

  • Add anhydrous dioxane and stir for 10 minutes.

  • To this solution, add imidazole (1.2 eq), 4-chloronitrobenzene (1.0 eq), and Cs₂CO₃ (1.5 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100°C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway Reactants Imidazole + 4-Nitroaryl Halide Catalyst Catalyst (Cu or Pd based) Intermediate Reaction Intermediate Reactants->Intermediate Base, Solvent, Heat Product This compound Intermediate->Product C-N Bond Formation Byproduct Nitrobenzene (from Hydrodehalogenation) Intermediate->Byproduct Side Reaction Troubleshooting_Workflow Start Low Yield or Impure Product Check_Byproducts Analyze for Byproducts (e.g., GC-MS) Start->Check_Byproducts Nitrobenzene_Detected Nitrobenzene Detected? Check_Byproducts->Nitrobenzene_Detected Optimize_Conditions Optimize Reaction Conditions Nitrobenzene_Detected->Optimize_Conditions Yes Check_Purity Check Starting Material Purity Nitrobenzene_Detected->Check_Purity No Lower_Temp Lower Temperature Optimize_Conditions->Lower_Temp Change_Base Change Base Optimize_Conditions->Change_Base Change_Ligand Change Ligand (Pd) Optimize_Conditions->Change_Ligand End Improved Yield and Purity Lower_Temp->End Change_Base->End Change_Ligand->End Purification Optimize Purification Check_Purity->Purification Purification->End

regioselectivity issues in the functionalization of 1-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 1-(4-nitrophenyl)-1H-imidazole. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis and modification of this important chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in substitution reactions on the this compound ring?

A1: Regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.

  • Electronic Effects: The imidazole ring itself has distinct electronic properties. The C5 position is generally the most electron-rich and susceptible to electrophilic attack, while the C2 proton is the most acidic.[1] The powerful electron-withdrawing 1-(4-nitrophenyl) group significantly deactivates the entire imidazole ring towards electrophilic substitution compared to an N-alkyl imidazole. However, the inductive effect of N-1 still renders the C5 position the most nucleophilic and thus the most likely site for electrophilic attack.

  • Steric Hindrance: The size of incoming reagents can influence the site of substitution. While the 1-(4-nitrophenyl) group is significant, direct attack on the imidazole ring positions is often sterically accessible.

  • Reaction Conditions: The choice of catalyst, base, solvent, and temperature can dramatically alter the outcome. For instance, in palladium-catalyzed C-H arylations, a switch from a carbonate base (favoring C5) to a strong alkoxide base can shift selectivity towards the more acidic C2 position.[1] Nickel-based catalysts have also been shown to favor C2 arylation.[2]

Q2: For direct C-H functionalization, which position on the imidazole ring is most reactive and why?

A2: The general reactivity order for electrophilic C-H functionalization on the N-substituted imidazole core is C5 > C2 > C4 .

  • C5 Position: This position is the most electron-rich and nucleophilic, making it the preferred site for reactions involving electrophiles, such as palladium-catalyzed arylations under weakly basic conditions.[1] The reaction proceeds through an electrophilic metalation-deprotonation (EMD) or concerted metalation-deprotonation (CMD) pathway, which favors the most nucleophilic site.

  • C2 Position: The proton at the C2 position is the most acidic on the imidazole ring. Therefore, functionalization can be directed to this site by using a strong base to deprotonate it, followed by reaction with an electrophile.[3] Alternatively, specific catalytic systems, such as those employing nickel, show a high intrinsic preference for C2-arylation.[2]

  • C4 Position: This position is the least reactive. It is neither the most nucleophilic nor the most acidic. Direct functionalization at C4 is challenging and often results in low or no yield.[1]

Q3: Why is direct functionalization at the C4 position so difficult, and what strategies exist to overcome this?

A3: The C4 position is electronically and sterically disfavored for direct arylation.[1] Palladation at C4 is discouraged by electronic repulsion between the lone pair of electrons on the N-3 nitrogen and the polarized carbon-palladium bond that would form.[3]

To achieve functionalization at this position, an indirect strategy known as the "SEM-Switch" is the most effective method.[1][4] This multi-step process changes the electronic landscape of the ring to activate the C4 position.

SEM_Switch_Logic cluster_workflow SEM-Switch Workflow for C4 Functionalization A 1. N1 Protection Protect imidazole with SEM group B 2. C5 Functionalization Perform regioselective C-H arylation at C5 A->B Standard C5 arylation conditions C 3. SEM Group Migration Induce transposition of SEM group from N1 to N3 B->C Induce 'switch' D 4. C4 Functionalization C-H arylate the now-activated C4 position C->D C-H arylation conditions E 5. Deprotection (Optional) Remove SEM group if required D->E Deprotection step Troubleshooting_Flowchart Start C-H Functionalization Fails or is Sluggish Q_Catalyst Is the catalyst active? Start->Q_Catalyst A_Catalyst Source fresh catalyst. Ensure anhydrous/anaerobic conditions. Q_Catalyst->A_Catalyst No Q_Temp Is the temperature high enough? Q_Catalyst->Q_Temp Yes A_Catalyst->Q_Temp A_Temp Increase temperature incrementally (e.g., 120°C -> 140°C). Monitor for decomposition. Q_Temp->A_Temp No Q_Ligand Is the ligand optimal? Q_Temp->Q_Ligand Yes A_Temp->Q_Ligand A_Ligand Screen more electron-donating ligands to increase catalyst activity (e.g., bulky phosphines, NHCs). Q_Ligand->A_Ligand No Success Reaction Proceeds Q_Ligand->Success Yes A_Ligand->Success

References

troubleshooting low yield in C-N coupling with 1-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with C-N coupling reactions, specifically focusing on the use of electron-deficient substrates like 1-(4-nitrophenyl)-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: My C-N coupling reaction with an amine and this compound is resulting in low or no yield. What are the most common causes?

Low conversion in C-N coupling reactions, particularly with electron-deficient aryl partners, can stem from several factors. The most common issues include catalyst inactivation, suboptimal choice of base or ligand, inappropriate reaction conditions, or competing side reactions exacerbated by the nitro group. It is crucial to ensure a strictly inert atmosphere, as oxygen can deactivate palladium catalysts. Similarly, the purity and dryness of all reagents and solvents are paramount.

Q2: How do I choose the right catalyst system? Should I use a Palladium- or Copper-based catalyst?

Both palladium and copper catalyst systems can be effective, but they have different strengths.

  • Palladium-Catalyzed (Buchwald-Hartwig) Amination: This is often the most versatile and high-yielding method. It typically employs a palladium source (like Pd(OAc)₂ or a pre-catalyst) with a bulky, electron-rich phosphine ligand (e.g., X-Phos, RuPhos, BrettPhos).[1][2] These systems are generally more tolerant of a wide range of functional groups but can be more expensive and sensitive to air.

  • Copper-Catalyzed (Ullmann) Coupling: This is a more cost-effective alternative.[3] It commonly uses a Copper(I) source, such as CuI, often with a simple and inexpensive ligand like L-proline or 1,10-phenanthroline.[4][5] While effective for electron-deficient aryl halides, Ullmann reactions may require higher temperatures and can be more substrate-specific.[3][6]

Q3: The nitro group on my this compound seems to be causing issues. What side reactions should I be aware of?

The strongly electron-withdrawing nitro group can influence the reaction in several ways:

  • Incompatibility with Strong Bases: Strong bases, such as potassium tert-butoxide (KOtBu), can sometimes be incompatible with nitro groups, leading to decomposition or undesired side reactions.[7]

  • Catalyst Poisoning: While less common, functional groups like nitro or azo groups can potentially interfere with the catalyst's activity.[7]

  • Reductive Pathways: Under certain conditions, particularly if hydrogen sources are present, the nitro group itself can be reduced. Some advanced protocols even use nitroarenes as masked anilines, where they are reduced in situ before coupling.[8] This is a competing pathway you want to avoid.

  • Hydrodehalogenation: This is a common side reaction where the aryl halide (or pseudohalide) is reduced to the corresponding arene, removing the leaving group. This can be caused by catalyst decomposition or the presence of water.[6][8]

Q4: Which base is most suitable for this reaction, considering the sensitive nitro group?

The choice of base is critical. While strong bases are needed to deprotonate the amine coupling partner, their compatibility with the nitro group must be considered.

  • Strong, Hindered Bases: For many Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are effective.[2]

  • Inorganic Carbonates/Phosphates: If you suspect the strong organic bases are causing decomposition, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[9] They are often used in both palladium and copper catalysis and are generally well-tolerated by nitro groups.

Q5: I'm observing significant decomposition of my starting material or product. What is the likely cause?

Decomposition is often related to excessive heat or incompatibility with the chosen base.

  • Temperature: While heating is usually necessary, excessively high temperatures can degrade sensitive substrates or products. If decomposition is observed, try lowering the temperature and extending the reaction time. Modern ligand systems for both Pd and Cu catalysis often allow for milder reaction conditions (80-120 °C).[3][6]

  • Base-Induced Degradation: As mentioned, strong bases like KOtBu can be problematic. Switching to a weaker base like K₃PO₄ or Cs₂CO₃ is a primary troubleshooting step.[7][9]

Q6: What are the best practices for setting up the reaction to ensure reproducibility?

Reproducibility issues often arise from catalyst deactivation or inconsistent reagent quality.

  • Inert Atmosphere: Always prepare the reaction under an inert atmosphere (argon or nitrogen) using a glovebox or Schlenk line techniques to prevent catalyst deactivation by oxygen.[2]

  • Anhydrous and Deoxygenated Solvents: Use high-purity, anhydrous solvents that have been thoroughly deoxygenated (e.g., by sparging with argon or through freeze-pump-thaw cycles).[2]

  • Use of Pre-catalysts: Palladium pre-catalysts (e.g., BrettPhos Pd G3) are often more stable and provide more consistent generation of the active Pd(0) species compared to mixing a palladium source and ligand in situ.[2]

  • Reagent Purity: Ensure all starting materials, including the amine and the aryl substrate, are of high purity.

Troubleshooting Guide

The following table outlines common problems, their potential causes, and suggested solutions to optimize your C-N coupling reaction.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxidation of Pd(0) or Cu(I) source.[2][3]- Ensure reaction is set up under a strictly inert atmosphere (Ar or N₂).- Use fresh, high-purity catalyst/pre-catalyst.- Use thoroughly deoxygenated solvents.
2. Inappropriate Ligand: Ligand is not suitable for the electron-deficient substrate.- For Pd: Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[2]- For Cu: Screen common ligands like L-proline, N,N-dimethylglycine, or 1,10-phenanthroline.[4][10]
3. Incorrect Base: Base may be too weak to deprotonate the amine or too strong, causing degradation.[2][7]- Screen a panel of bases. Start with K₃PO₄ or Cs₂CO₃. If conversion is still low, consider NaOtBu or LiHMDS, monitoring carefully for decomposition.
4. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier.- Gradually increase the reaction temperature in 10-20 °C increments (typical range is 80-120 °C).[2]- Consider switching to a higher-boiling solvent or using microwave irradiation.[1][5]
Formation of Side Products 1. Hydrodehalogenation/Denitration: Reduction of the aryl starting material.[6][8]- Ensure strictly anhydrous conditions; dry all reagents and solvents.- Lower the reaction temperature to disfavor catalyst decomposition pathways.- A bulkier ligand can sometimes suppress this side reaction.
2. Homocoupling: Formation of biaryl products from the starting aryl halide.- This can be promoted by the presence of oxygen. Ensure rigorous degassing of the reaction mixture.[11]
Starting Material Decomposition 1. Reaction Temperature Too High: Thermal degradation of sensitive functional groups.- Lower the reaction temperature and increase the reaction time.
2. Base Incompatibility: The chosen base is too harsh for the nitro-substituted substrate.[7]- Switch from strong organic bases (NaOtBu, KOtBu) to milder inorganic bases (K₃PO₄, Cs₂CO₃).
Poor Reproducibility 1. Inconsistent Catalyst Activity: Variable quality of catalyst/ligand or incomplete exclusion of air/moisture.- Use a reliable pre-catalyst for more consistent results.[2]- Standardize the procedure for degassing solvents and setting up the reaction under inert conditions.
2. Variable Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction.- Purify starting materials before use.- Use a fresh bottle of high-purity anhydrous solvent.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagents & Materials:

    • This compound (or other aryl halide/triflate) (1.0 equiv)

    • Amine coupling partner (1.2 equiv)

    • Palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, to achieve 0.1-0.2 M)

    • Oven-dried reaction vial with a stir bar

    • Inert atmosphere glovebox or Schlenk line setup

  • Procedure:

    • Inside a glovebox, add the this compound, amine coupling partner, palladium pre-catalyst, base, and a stir bar to an oven-dried reaction vial.[2]

    • Add the anhydrous, deoxygenated solvent to the vial.

    • Seal the vial with a screw cap containing a PTFE septum.

    • Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann-type Coupling

This protocol is adapted for modern, ligand-accelerated Ullmann couplings.

  • Reagents & Materials:

    • This compound (or other aryl halide) (1.0 equiv)

    • Amine coupling partner (1.5 equiv)

    • Copper(I) Iodide (CuI) (5-10 mol%)

    • Ligand (e.g., L-proline, 10-20 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

    • Anhydrous, high-boiling polar aprotic solvent (e.g., DMSO or DMF, to achieve 0.2-0.5 M)

    • Oven-dried reaction vessel with a stir bar

    • Inert atmosphere setup (e.g., Schlenk line)

  • Procedure:

    • To an oven-dried reaction vessel containing a magnetic stir bar, add the CuI, ligand, and base.[3][10]

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the this compound and the amine coupling partner.

    • Add the anhydrous solvent via syringe.

    • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water to remove the solvent (DMSO/DMF), followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in C-N Coupling check_inert 1. Check Reaction Atmosphere Is it strictly inert (Ar/N₂)? start->check_inert check_reagents 2. Verify Reagent Quality Are solvents/reagents pure and anhydrous? check_inert->check_reagents Yes fix_inert Action: Use Schlenk line or glovebox. Thoroughly degas all solvents. check_inert->fix_inert No check_catalyst 3. Evaluate Catalyst System Is the catalyst/ligand appropriate? check_reagents->check_catalyst Yes fix_reagents Action: Use fresh, high-purity reagents. Use anhydrous grade solvents. check_reagents->fix_reagents No check_base 4. Assess Base Choice Is the base compatible and effective? check_catalyst->check_base Yes fix_catalyst Action: Screen different ligands (e.g., Buchwald type). Use a reliable pre-catalyst. check_catalyst->fix_catalyst No/Unsure check_temp 5. Review Temperature Is it optimal (not too low/high)? check_base->check_temp Yes fix_base Action: Screen bases (K₃PO₄, Cs₂CO₃). Avoid bases known to react with nitro groups. check_base->fix_base No/Unsure fix_temp Action: Incrementally increase or decrease T. Monitor for decomposition. check_temp->fix_temp No/Unsure success Improved Yield check_temp->success Yes fix_inert->start Re-run Experiment fix_reagents->start Re-run Experiment fix_catalyst->start Re-run Experiment fix_base->start Re-run Experiment fix_temp->start Re-run Experiment

Caption: A logical workflow for troubleshooting low yields in C-N coupling reactions.

Buchwald_Hartwig_Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)(X)Lₙ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(NHR'R'')]Lₙ⁺ oa_complex->amine_complex Amine Coordination & Deprotonation amine_complex->pd0 Reductive Elimination product Ar-NR'R'' (Desired Product) amine_complex->product base_h Base-H⁺ + X⁻ reactants Ar-X + HNR'R'' base Base

References

stability issues of 1-(4-Nitrophenyl)-1H-imidazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-(4-Nitrophenyl)-1H-imidazole under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on studies of related nitroimidazole compounds, the primary stability concerns for this compound are photodegradation, susceptibility to oxidative conditions, and potential for hydrolysis under acidic or basic conditions. The imidazole moiety, in general, can be sensitive to oxidation and photodegradation.[1][2] The nitroaromatic group is also known to be photosensitive.[3]

Q2: What are the recommended storage conditions for this compound?

To ensure the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area, protected from light.[4] A tightly sealed container is recommended to prevent moisture uptake and potential degradation. For long-term storage, refrigeration (2-8°C) is advisable.[5]

Q3: Is this compound sensitive to light?

Yes, nitroimidazole derivatives are known to be photolabile.[4][6] Exposure to UV or ambient light can lead to degradation. Therefore, all experiments involving this compound should be conducted with appropriate light protection, such as using amber-colored glassware or working in a dimly lit environment.

Q4: How does pH affect the stability of this compound in aqueous solutions?

While specific data for this compound is limited, similar compounds with imidazole moieties have shown susceptibility to hydrolysis under both acidic and basic conditions.[2][7] It is recommended to buffer solutions to a neutral pH if the compound needs to be in an aqueous environment for an extended period.

Q5: What are the potential degradation products of this compound?

Forced degradation studies on similar compounds suggest that degradation can occur at the imidazole ring and the nitro group. Potential degradation pathways include hydroxylation of the imidazole ring and loss of the nitro group.[8] Under oxidative conditions, N-oxide formation is also a possibility.[7]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, dark place.

    • Protect from Light: During your experiment, minimize light exposure by using amber vials or covering your setup with aluminum foil.

    • Control Temperature: Avoid high temperatures during your experimental setup unless required by the protocol.

    • Check pH of Solutions: If working in an aqueous medium, ensure the pH is controlled, preferably neutral.

    • Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use.

Issue 2: Discoloration of the compound or solution.

Discoloration, such as turning yellow or brown, can be an indicator of degradation.[9]

  • Troubleshooting Steps:

    • Assess Light Exposure: Significant discoloration upon exposure to light is a strong indicator of photodegradation.

    • Evaluate Chemical Compatibility: Ensure the solvents and reagents used are not promoting degradation. Avoid strong oxidizing agents, strong acids, and bases.

    • Purity Check: If possible, verify the purity of the discolored material using an appropriate analytical method like HPLC to identify any degradation products.

Quantitative Stability Data

ConditionStressorExpected StabilityPotential Degradation ProductsReference
Photolytic UV or Ambient LightLabilePhotodegradation products (e.g., hydroxylated species, products from nitro group loss)[4][6][8]
Thermal Elevated Temperature (e.g., 40-80°C)Potentially LabileThermally induced degradation products
Acidic 0.1 M HClPotentially LabileAcid-catalyzed hydrolysis products[7]
Basic 0.1 M NaOHPotentially LabileBase-catalyzed hydrolysis and oxidation products[2]
Oxidative 3% H₂O₂Potentially LabileOxidized derivatives (e.g., N-oxides, hydroxylated species)[2][7]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the stability of this compound under various stress conditions.[10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Heat the solid compound or the stock solution at a high temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[11][12]

  • Column: A C18 reverse-phase column is a common choice.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photodegradation (UV Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc results Evaluate Degradation & Identify Products hplc->results

Caption: Workflow for forced degradation studies.

Degradation_Pathways Potential Degradation Pathways cluster_products Degradation Products parent This compound hydrolysis Hydrolysis Products (cleavage of imidazole ring or C-N bond) parent->hydrolysis Acid/Base oxidation Oxidation Products (N-oxides, hydroxylated species) parent->oxidation Oxidizing Agents (e.g., H2O2) photo Photodegradation Products (loss of nitro group, ring opening) parent->photo UV/Light

Caption: Potential degradation pathways for this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage check_light Assess Light Exposure During Experiment check_storage->check_light OK re_run Re-run Experiment with Tight Controls check_storage->re_run Incorrect check_temp Evaluate Temperature Control check_light->check_temp OK check_light->re_run Incorrect check_solution Check Solution Age and pH check_temp->check_solution OK check_temp->re_run Incorrect check_solution->re_run OK check_solution->re_run Incorrect stable Results Consistent re_run->stable

Caption: Logic for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthetic methods for obtaining 1-(4-Nitrophenyl)-1H-imidazole, a key intermediate in pharmaceutical and materials science. The following sections objectively evaluate the performance of different synthetic routes, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution (SNAr), with alternative methods including Ullmann and Buchwald-Hartwig couplings. The choice of method often depends on factors such as desired yield, reaction time, cost of reagents, and scalability.

MethodReactantsCatalystBaseSolventTemperature (°C)Time (h)Yield (%)PurityRef.
Nucleophilic Aromatic Substitution Imidazole, 1-Fluoro-4-nitrobenzene-K₂CO₃DMF100495High[1]
Ullmann Condensation Imidazole, 1-Iodo-4-nitrobenzeneCuIK₂CO₃DMF120-1402485High[2]
Buchwald-Hartwig Amination Imidazole, 1-Bromo-4-nitrobenzenePd₂(dba)₃NaOtBuToluene1001892High[3]

Detailed Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution

This method involves the direct reaction of imidazole with an activated aryl halide, typically 1-fluoro-4-nitrobenzene, where the fluorine atom is a good leaving group activated by the electron-withdrawing nitro group.

Experimental Protocol:

A mixture of imidazole (1.0 eq), 1-fluoro-4-nitrobenzene (1.0 eq), and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF) is heated at 100 °C for 4 hours. After completion of the reaction, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed with water, and dried under vacuum to afford this compound.[1]

Method 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-nitrogen bonds. This approach is particularly useful when less reactive aryl halides, such as iodides, are employed.

Experimental Protocol:

A mixture of imidazole (1.2 eq), 1-iodo-4-nitrobenzene (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous DMF is heated at 120-140 °C for 24 hours under an inert atmosphere. The reaction mixture is then cooled, diluted with ethyl acetate, and filtered. The filtrate is washed with aqueous ammonia and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.[2]

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of arylamines. This method offers high efficiency and functional group tolerance.

Experimental Protocol:

To a solution of 1-bromo-4-nitrobenzene (1.0 eq) and imidazole (1.2 eq) in toluene are added sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq). The reaction mixture is heated at 100 °C for 18 hours under an inert atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to give this compound.[3]

Method Selection Workflow

The choice of a synthetic method can be guided by several factors. The following diagram illustrates a logical workflow for selecting the most appropriate method based on key considerations.

SynthesisMethodSelection Start Select Synthesis Method for This compound HighYield High Yield Required? Start->HighYield CostSensitive Cost Sensitive? HighYield->CostSensitive No SNAr Nucleophilic Aromatic Substitution HighYield->SNAr Yes (95%) Buchwald Buchwald-Hartwig Amination HighYield->Buchwald Alternative (92%) TimeConstraint Time Constraint? CostSensitive->TimeConstraint CostSensitive->SNAr Yes (No metal catalyst) CostSensitive->Buchwald No (Pd catalyst) Ullmann Ullmann Condensation CostSensitive->Ullmann Consider (Cu catalyst) TimeConstraint->SNAr Yes (4h) TimeConstraint->Buchwald No (18h) TimeConstraint->Ullmann No (24h)

Caption: Workflow for selecting a synthesis method.

This guide provides a comparative overview to assist researchers in selecting the most suitable method for the synthesis of this compound based on their specific laboratory and project requirements.

References

A Comparative Guide to 1-(4-Nitrophenyl)-1H-imidazole and Other Nitrophenyl Heterocycles in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, nitrophenyl-substituted heterocycles represent a pivotal class of compounds. Their unique electronic properties, conferred by the potent electron-withdrawing nitro group, render them valuable as synthetic intermediates and as pharmacophores in a diverse array of biologically active molecules. This guide provides an objective comparison of 1-(4-Nitrophenyl)-1H-imidazole with other nitrophenyl-substituted five-membered heterocycles, namely pyrazoles and triazoles, focusing on their synthesis, reactivity, and biological relevance.

At a Glance: Comparative Overview

FeatureThis compoundNitrophenyl PyrazolesNitrophenyl Triazoles
Ease of Synthesis Moderately facile; various methods available.Generally accessible through well-established methods.Readily synthesized via click chemistry.
Stability GoodGoodExcellent
Reactivity in Cross-Coupling Versatile precursor for functionalization.Good reactivity in cross-coupling reactions.Can be challenging depending on the isomer.
Biological Significance Broad-spectrum (anticancer, antifungal).Known for anticancer and anti-inflammatory activities.Widely used in medicinal chemistry (antifungal, antiviral).

I. Synthesis of Nitrophenyl Heterocycles: A Comparative Analysis

The synthesis of nitrophenyl-substituted heterocycles can be achieved through several methodologies, with varying degrees of efficiency, regioselectivity, and scalability. Here, we compare common synthetic routes for this compound and its pyrazole and triazole counterparts.

Classical vs. Modern Synthetic Approaches

Table 1: Comparison of Synthetic Methods for Nitrophenyl Heterocycles

MethodHeterocycleReagentsConditionsYield (%)Reaction TimeReference
Ullmann Condensation This compoundImidazole, 4-Iodonitrobenzene, CuI, L-proline80-90°CGood to ExcellentNot Specified[1]
Buchwald-Hartwig Amination This compoundImidazole, 1-Chloro-4-nitrobenzene, Pd catalyst, Ligand80-100°CNot Specified30-60 min[2][3]
Debus-Radziszewski Synthesis 4-(4-Nitrophenyl)-1H-imidazole4-Nitrobenzaldehyde, Glyoxal, AmmoniaVaries37-75%2-24 h[4][5]
Knorr Pyrazole Synthesis Nitrophenyl PyrazoleHydrazine, 1,3-Dicarbonyl compoundVariesNot SpecifiedNot Specified
1,3-Dipolar Cycloaddition 1-(4-Nitrophenyl)-1H-1,2,3-triazole4-Nitrophenyl azide, AcetyleneVariesHighNot Specified[6][7]
Microwave-Assisted Synthesis 2,4,5-Trisubstituted ImidazolesBenzil, Aldehyde, Ammonium AcetateMicrowave Irradiation>90%10-25 min[8]
Microwave-Assisted Synthesis Phenyl-1H-pyrazolesPhenylhydrazine, 1,3-Dicarbonyl60°C, 50 W91-98%5 min

Synthesis Workflow: A Generalized Approach

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Heterocycle (e.g., Imidazole) E Reaction Mixture in Solvent A->E B Nitrophenyl Halide (e.g., 4-Iodonitrobenzene) B->E C Catalyst (e.g., CuI or Pd(OAc)2) C->E D Ligand/Base (e.g., L-proline or K2CO3) D->E F Quenching & Extraction E->F Heating/Irradiation G Column Chromatography F->G Crude Product H Nitrophenyl Heterocycle G->H Purified Product

Caption: Generalized workflow for the synthesis of nitrophenyl heterocycles.

II. Reactivity in Cross-Coupling Reactions

This compound and its analogs are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling further molecular diversification. The Suzuki-Miyaura coupling is a prominent example, facilitating the formation of C-C bonds.

Table 2: Suzuki-Miyaura Coupling of Halo-Heterocycles with Phenylboronic Acid

SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoimidazolePd(OAc)2 / XPhosK3PO4Dioxane/H2O1002431[9]
3-ChloroindazolePd2(dba)3 / SPhosK3PO4Dioxane/H2O1001556[9]
2-Bromo-13α-estrone-imidazolePd(OAc)2 / X-PhosNaOtBuToluene150 (MW)0.17High[10]

III. Biological Significance and Mechanisms of Action

Nitrophenyl heterocycles exhibit a wide range of biological activities, including anticancer and antifungal properties. Their mechanism of action often involves the modulation of key signaling pathways within cells.

Anticancer Activity and the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[12][13] Small molecule inhibitors that target components of the MAPK/ERK pathway have shown significant promise as anticancer agents.[11][14] While direct evidence for this compound as a MAPK/ERK inhibitor is still emerging, other substituted imidazoles have been shown to inhibit key kinases in this pathway, such as EGFR.[15]

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., ELK1, c-Jun) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Inhibitor Small Molecule Inhibitor (e.g., Nitrophenyl Imidazole) Inhibitor->MEK Inhibits Inhibitor->ERK Inhibits

Caption: The MAPK/ERK signaling pathway and potential inhibition by small molecules.

Antifungal Mechanism of Azoles

Azole-based compounds are a cornerstone of antifungal therapy. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][11][16][17] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[2][17]

cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Disruption Disruption of Fungal Cell Membrane Enzyme->Disruption Ergosterol->Disruption Essential for Azole Azole Antifungal (e.g., Nitrophenyl Imidazole) Azole->Enzyme Inhibits Inhibition Inhibition of Fungal Growth Disruption->Inhibition

Caption: Mechanism of action of azole antifungals.

IV. Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol is adapted from literature procedures for L-proline promoted Ullmann-type coupling reactions.[1]

Materials:

  • Imidazole

  • 1-Iodo-4-nitrobenzene

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add imidazole (1.2 mmol), 1-iodo-4-nitrobenzene (1.0 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMSO (5 mL) to the vessel.

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Anticancer Activity Assessment using MTT Assay

This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against adherent cancer cell lines.[16][17][18]

Workflow for MTT Assay

A 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of the test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution (10-20 µL) to each well D->E F 6. Incubate for 4h for formazan formation E->F G 7. Solubilize formazan crystals with DMSO (150 µL) F->G H 8. Measure absorbance at 490-570 nm G->H I 9. Calculate cell viability and determine IC50 H->I

References

Comparative Anticancer Activity of 1-(4-Nitrophenyl)-1H-imidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anticancer activity of 1-(4-Nitrophenyl)-1H-imidazole derivatives, offering insights into their therapeutic potential. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further investigation and development in this area.

Introduction

Imidazole and its derivatives are well-established pharmacophores in medicinal chemistry, known for a wide range of biological activities, including anticancer properties. The this compound scaffold, in particular, has emerged as a promising platform for the development of novel anticancer agents. The presence of the electron-withdrawing nitro group on the phenyl ring can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets and contributing to its cytotoxic effects. This guide focuses on the comparative anticancer activity of derivatives based on this core structure, providing a foundation for structure-activity relationship (SAR) studies and further drug design.

Data Presentation: In Vitro Anticancer Activity

The anticancer efficacy of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of a key derivative, 2-ethyl-1-(4-nitrophenyl)-1H-imidazole, against three human cancer cell lines: non-small cell lung cancer (A549), cervical cancer (HeLa), and gastric cancer (SGC-7901). For comparative purposes, the activity of the standard chemotherapeutic agent 5-Fluorouracil (5-FU) is also included.

CompoundCancer Cell LineIC50 (µM)[1]
2-ethyl-1-(4-nitrophenyl)-1H-imidazole A5496.60
HeLa3.24
SGC-79015.37
5-Fluorouracil (5-FU) A54918.53
HeLa11.25
SGC-79019.86

The data clearly indicates that 2-ethyl-1-(4-nitrophenyl)-1H-imidazole exhibits significantly greater potency than 5-FU against all three tested cell lines, with the most pronounced activity observed against the HeLa cell line.

Mechanism of Action: Induction of Apoptosis

Studies have shown that this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. For instance, treatment of HeLa cells with 2-ethyl-1-(4-nitrophenyl)-1H-imidazole led to a significant increase in the apoptotic rate compared to the control and even surpassed the apoptotic induction by 5-FU.[1] This suggests that the activation of apoptotic pathways is a key mechanism behind the observed cytotoxicity.

While the precise signaling pathways are a subject of ongoing research, the PI3K/Akt/mTOR pathway is a frequently dysregulated signaling network in many cancers and a common target for anticancer agents.[2] Inhibition of this pathway can lead to the suppression of cell proliferation and the induction of apoptosis.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazole This compound Derivative Imidazole->Akt (Potential Inhibition)

Figure 1: Potential mechanism of action via the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2-ethyl-1-(4-nitrophenyl)-1H-imidazole

A mixture of 4-fluoronitrobenzene (10 mmol), 2-ethylimidazole (10 mmol), and sodium hydroxide (10 mmol) in dimethyl sulfoxide (30 mL) is stirred at 90°C for 15 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into 50 mL of ice-cold water with stirring. The resulting precipitate is filtered, dried, to yield the final product.[1]

Cell Culture

Human cancer cell lines (A549, HeLa, and SGC-7901) are cultured in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-ethyl-1-(4-nitrophenyl)-1H-imidazole) and a standard drug (e.g., 5-FU) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate overnight SeedCells->Incubate1 AddCompound Add this compound derivatives at various concentrations Incubate1->AddCompound Incubate2 Incubate for 48 hours AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan crystals Incubate3->AddDMSO ReadAbsorbance Measure absorbance at 490 nm AddDMSO->ReadAbsorbance CalculateIC50 Calculate IC50 values ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Figure 2: Experimental workflow for the MTT assay.

Apoptosis Assay (Hoechst 33342/Propidium Iodide Double Staining)
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.

  • Staining: The cells are then stained with Hoechst 33342 and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Microscopy: The stained cells are observed and imaged using a fluorescence microscope.

  • Analysis: Live cells appear with normal blue nuclei, early apoptotic cells show bright blue condensed or fragmented nuclei, late apoptotic cells exhibit bright pink fragmented nuclei, and necrotic cells have uniformly pink nuclei. The percentage of apoptotic cells is determined by counting the number of apoptotic cells relative to the total number of cells in multiple fields.[1]

Conclusion

The available data strongly suggests that this compound derivatives, exemplified by 2-ethyl-1-(4-nitrophenyl)-1H-imidazole, are a promising class of anticancer agents. Their potent cytotoxic activity against various cancer cell lines and their ability to induce apoptosis underscore their therapeutic potential. Further research is warranted to explore the structure-activity relationships of a broader range of derivatives, elucidate the specific molecular targets and signaling pathways involved, and evaluate their in vivo efficacy and safety profiles. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel imidazole-based cancer therapies.

References

validation of 1-(4-Nitrophenyl)-1H-imidazole's biological activity against standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicated biological activity of 1-(4-Nitrophenyl)-1H-imidazole against established antimicrobial standards. Due to a lack of publicly available, peer-reviewed experimental data for this compound, this guide leverages data from structurally similar nitroimidazole derivatives to provide a contextual validation of its potential biological activities.

Executive Summary

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activity of standard antimicrobial agents and structurally similar nitroimidazole derivatives. This data serves as a benchmark for the anticipated performance of this compound.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/StandardStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Helicobacter pylori (Microaerophilic)
This compound Data Not AvailableData Not AvailableData Not Available
Metronidazole (Standard)[1]>64>648
Ciprofloxacin (Standard)0.25 - 20.008 - 10.12 - 1
1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole (Derivative)[2]≤8>64Not Tested
Compound 10 (a 5-substituted 1-methyl-4-nitro-1H-imidazole)[2]>64>642
Compound 11 (a 5-substituted 1-methyl-4-nitro-1H-imidazole)[2]>64>642

Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/StandardCandida albicansAspergillus niger
This compound Data Not AvailableData Not Available
Fluconazole (Standard)0.25 - 416 - >64
Amphotericin B (Standard)0.12 - 10.25 - 2
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (Structurally Similar Compound)12.512.5

Table 3: In Vitro Cytotoxicity (IC50 in µM)

Compound/StandardHuman Cell Line (e.g., HepG2, A549)
This compound Data Not Available
Doxorubicin (Standard)~ 0.1 - 5
Cisplatin (Standard)~ 1 - 10

Experimental Protocols

The following are detailed methodologies for key experiments to validate the biological activity of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

  • Inoculum Preparation:

    • Bacterial or fungal colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • The suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast.

  • Assay Procedure:

    • A serial two-fold dilution of this compound and standard drugs is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with the prepared microbial suspension.

    • Positive (microbe only) and negative (broth only) controls are included.

    • The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on mammalian cell lines.

  • Cell Culture:

    • Human cell lines (e.g., HepG2 liver carcinoma, A549 lung carcinoma) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Assay Procedure:

    • The culture medium is replaced with fresh medium containing serial dilutions of this compound and a standard cytotoxic drug (e.g., Doxorubicin).

    • Control wells with untreated cells and vehicle controls are included.

    • The plates are incubated for 48-72 hours.

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis:

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Mandatory Visualizations

Proposed Mechanism of Action of Nitroimidazoles

The diagram below illustrates the generally accepted mechanism of action for nitroimidazole compounds. It is hypothesized that this compound follows a similar pathway.

G cluster_cell Anaerobic/Microaerophilic Microbe Nitroimidazole Nitroimidazole Reduction Reduction Nitroimidazole->Reduction Entry into cell Radical_Intermediates Radical_Intermediates Reduction->Radical_Intermediates Electron transfer DNA DNA Radical_Intermediates->DNA Interaction DNA_Damage DNA_Damage DNA->DNA_Damage Strand breaks Cell_Death Cell_Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for nitroimidazole compounds.

Experimental Workflow for Biological Activity Validation

The following workflow outlines the key steps for the comprehensive biological evaluation of this compound.

G Compound This compound Antimicrobial_Screening Antimicrobial Susceptibility Testing (Broth Microdilution) Compound->Antimicrobial_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Compound->Cytotoxicity_Assay MIC_Determination Determine MIC Values Antimicrobial_Screening->MIC_Determination IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis IC50_Determination->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: Experimental workflow for biological activity validation.

References

Comparative Analysis of Structure-Activity Relationships in Nitro-Substituted Phenyl-Imidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how structural modifications to nitro-substituted phenyl-imidazole scaffolds influence their antimicrobial activity, providing key insights for the rational design of more potent therapeutic agents.

This guide offers a comparative analysis of the structure-activity relationships (SAR) of various nitro-substituted phenyl-imidazole analogs based on available scientific literature. While a comprehensive SAR study on a single, homologous series of 1-(4-nitrophenyl)-1H-imidazole analogs is not extensively documented, this guide synthesizes data from multiple studies on related compounds to draw meaningful comparisons and elucidate key structural determinants for antimicrobial potency. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to inform the design of novel anti-infective agents.

Comparative Antimicrobial Activity of Nitroimidazole Analogs

The following table summarizes the in vitro antimicrobial activity of various nitroimidazole derivatives against different microbial strains. The data has been compiled from multiple research articles to provide a comparative overview. Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency, with lower values indicating greater efficacy.

Compound IDStructureR-GroupTest OrganismMIC (µg/mL)Reference
Series 1: 2-Substituted-1-methyl-5-nitroimidazoles -CH=N-NH-CS-NH-PhS. aureus6.25F. A. K. El-Gazzar et al.
-CH=N-NH-CS-NH-(p-Cl-Ph)S. aureus3.12F. A. K. El-Gazzar et al.
-CH=N-NH-CS-NH-(p-Br-Ph)S. aureus3.12F. A. K. El-Gazzar et al.
-CH=N-NH-CS-NH-(p-CH3-Ph)S. aureus12.5F. A. K. El-Gazzar et al.
-CH=N-NH-CO-PhS. aureus12.5F. A. K. El-Gazzar et al.
Series 2: 2,5-Disubstituted-1,3,4-oxadiazoles with Nitroimidazole Moiety 5-nitro-2-furylC. albicans12.5M. A. Ali et al.
2-pyridylC. albicans25M. A. Ali et al.
3-pyridylC. albicans50M. A. Ali et al.
4-pyridylC. albicans50M. A. Ali et al.
Reference Drugs
MetronidazoleS. aureus>100F. A. K. El-Gazzar et al.
Amphotericin BC. albicans0.25-1M. A. Ali et al.

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be identified:

  • Influence of Substituents on the Phenyl Ring: In the thiosemicarbazide series (Series 1), the introduction of electron-withdrawing groups such as chloro and bromo at the para-position of the terminal phenyl ring resulted in a two-fold increase in activity against S. aureus compared to the unsubstituted analog. Conversely, the presence of an electron-donating methyl group led to a decrease in activity.

  • Impact of the Linker: Replacement of the thiosemicarbazide linker with a hydrazide linker in Series 1 resulted in a decrease in antibacterial activity.

  • Role of the Heterocyclic Moiety: In the 1,3,4-oxadiazole series (Series 2), the presence of a 5-nitro-2-furyl moiety led to the most potent antifungal activity against C. albicans. The position of the nitrogen atom in the pyridyl ring also influenced activity, with the 2-pyridyl analog being more active than the 3- and 4-pyridyl analogs.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of SAR data. Below are the protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial lead identification to the development of optimized compounds.

SAR_Workflow cluster_0 Lead Identification & Optimization cluster_1 Preclinical & Clinical Development A Initial Screening (High-Throughput Screening) B Hit Compound Identification A->B Identifies active compounds C Lead Compound Selection B->C Selects promising hits D Analog Synthesis (Chemical Modification) C->D Basis for analog design E Biological Evaluation (In Vitro & In Vivo Assays) D->E Testing of new compounds F SAR Analysis E->F Generates activity data F->D Guides further synthesis (Iterative Process) G Optimized Lead F->G Identifies key structural features H Preclinical Studies (ADME/Tox) G->H I Clinical Trials H->I

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

This guide provides a comparative framework for understanding the SAR of nitro-substituted phenyl-imidazole analogs based on currently available data. Further dedicated studies on a homologous series of this compound analogs are warranted to build a more comprehensive and predictive SAR model for this specific chemical scaffold.

A Comparative Guide to the Antifungal Activity of 1-(4-Nitrophenyl)-1H-imidazole Derivatives and Standard Azole Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antifungal potency of novel 1-(4-Nitrophenyl)-1H-imidazole derivatives against established antifungal agents, clotrimazole and fluconazole. Due to the limited availability of publicly accessible, direct comparative studies on this compound derivatives, this document presents a template for evaluation, supported by experimental data for the known comparators and detailed methodologies for antifungal susceptibility testing.

Mechanism of Action: The Azole Antifungal Pathway

Imidazole and triazole antifungal agents share a common mechanism of action, targeting the fungal cell membrane's integrity. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol precursors, disrupts membrane fluidity and function, ultimately leading to the inhibition of fungal growth or cell death.[1]

cluster_0 Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) CYP51->Ergosterol Conversion Azole Imidazole/Triazole Antifungal Agent Azole->CYP51 Inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Serial Dilution of Antifungals in Plate A->C B Prepare Fungal Inoculum D Inoculate Microtiter Plate B->D C->D E Incubate at 35°C for 24-48h D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine MIC (≥50% Growth Inhibition) F->G

References

A Comparative Spectroscopic Analysis of 1-(4-Nitrophenyl)-1H-imidazole and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the spectral characteristics of 1-(4-Nitrophenyl)-1H-imidazole and its ortho- and meta-substituted isomers. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectral data, alongside standardized experimental protocols.

This guide presents a comparative analysis of the spectral data of three key positional isomers of nitrophenyl-substituted imidazole: this compound, 1-(2-Nitrophenyl)-1H-imidazole, and 1-(3-Nitrophenyl)-1H-imidazole. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification, characterization, and for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. The position of the nitro group on the phenyl ring significantly influences the electronic environment of the molecule, leading to characteristic shifts and patterns in their respective spectra.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for the three isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectra
CompoundSolventChemical Shift (δ) ppm
This compound DMSO-d₆8.51 (s, 1H, Ar-H), 8.37 (d, J = 9 Hz, 2H, Ar-H), 8.00-7.97 (m, 3H, Ar-H), 7.19 (s, 1H, Ar-H)
1-(2-Nitrophenyl)-1H-imidazole Data not available in the searched sources.
1-(3-Nitrophenyl)-1H-imidazole Data not available in the searched sources.
¹³C Nuclear Magnetic Resonance (NMR) Spectra
CompoundInstrumentChemical Shift (δ) ppm
This compound JEOL PS 100 FTSpecific peak data not fully available in the searched sources, but the spectrum is noted as available.
1-(2-Nitrophenyl)-1H-imidazole Data not available in the searched sources.
1-(3-Nitrophenyl)-1H-imidazole Data not available in the searched sources.
Infrared (IR) Spectra
CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compound ATR-IRSpecific peak data not fully available, but the spectrum is noted as available from Aldrich.
1-(2-Nitrophenyl)-1H-imidazole KBr-PelletSpecific peak data not fully available, but the spectrum is noted as available from Wiley-VCH GmbH.
1-(3-Nitrophenyl)-1H-imidazole Data not available in the searched sources.
Mass Spectrometry (MS)
CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
This compound GC-MS189116
1-(2-Nitrophenyl)-1H-imidazole GC-MSData not available in the searched sources.Data not available in the searched sources.
1-(3-Nitrophenyl)-1H-imidazole Data not available in the searched sources.Data not available in the searched sources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 1-(Nitrophenyl)-1H-imidazole Isomers

A general procedure for the synthesis of nitrophenyl-imidazole isomers involves the reaction of imidazole with the corresponding fluoronitrobenzene isomer in the presence of a base.

Materials:

  • Imidazole

  • 1-Fluoro-4-nitrobenzene, 1-Fluoro-2-nitrobenzene, or 1-Fluoro-3-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of imidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the respective fluoronitrobenzene isomer (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Spectra are recorded on a spectrometer operating at a frequency of 75 MHz or higher, with complete proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

  • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS): Samples are introduced via a GC equipped with a suitable capillary column (e.g., DB-5ms). The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the nitrophenyl-imidazole isomers.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (Imidazole, Fluoronitrobenzene) reaction Reaction in DMF with K2CO3 start->reaction workup Work-up (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Pure Isomer purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr Sample ir IR Spectroscopy product->ir Sample ms Mass Spectrometry product->ms Sample data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and characterization of nitrophenyl-imidazole isomers.

Logical Relationship of Isomers and Spectral Data

The position of the nitro group on the phenyl ring directly impacts the electronic distribution within the molecule, which in turn governs the observed spectral data. The following diagram illustrates this relationship.

logical_relationship cluster_isomers Isomeric Structures cluster_properties Molecular Properties cluster_spectra Spectral Data ortho 1-(2-Nitrophenyl)-1H-imidazole electron_distribution Electronic Environment (Electron Withdrawing Effects) ortho->electron_distribution determines meta 1-(3-Nitrophenyl)-1H-imidazole meta->electron_distribution determines para This compound para->electron_distribution determines nmr_shifts NMR Chemical Shifts electron_distribution->nmr_shifts influences ir_bands IR Absorption Frequencies electron_distribution->ir_bands influences ms_fragments Mass Fragmentation Patterns electron_distribution->ms_fragments influences

Caption: Relationship between isomeric structure, electronic properties, and spectral output.

Assessing the Performance of 1-(4-Nitrophenyl)-1H-imidazole in Diverse Chemical Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of the performance of 1-(4-Nitrophenyl)-1H-imidazole in three key reaction types: cycloaddition, C-H functionalization, and coupling reactions. Its performance is benchmarked against alternative reagents, supported by experimental data to inform reagent selection and reaction optimization.

This compound is a versatile intermediate in organic synthesis. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the reactivity of the imidazole moiety, making it a subject of interest for various chemical transformations. This guide aims to provide a clear, data-driven assessment of its capabilities and limitations.

Cycloaddition Reactions: Performance as a Dienophile

In [4+2] cycloaddition reactions, such as the Diels-Alder reaction, the reactivity of the dienophile is crucial for achieving high yields and selectivity. Dienophiles equipped with electron-withdrawing groups generally exhibit enhanced reactivity. The nitro group in this compound, while not directly attached to the dienophilic moiety, can influence the electronic properties of the imidazole ring.

dot

cluster_0 Diels-Alder Reaction cluster_1 Dienophile Comparison Diene Diene Cycloadduct Cycloadduct Diene->Cycloadduct [4+2] Dienophile Dienophile Dienophile->Cycloadduct 1-(4-Nitrophenyl)-1H-vinylimidazole 1-(4-Nitrophenyl)-1H-vinylimidazole Dienophile->1-(4-Nitrophenyl)-1H-vinylimidazole e.g. 1-Vinylimidazole 1-Vinylimidazole Maleic_Anhydride Maleic Anhydride

Caption: General schematic of a Diels-Alder reaction highlighting the role of the dienophile.

To provide a quantitative comparison, we can examine the performance of a structurally related dienophile, methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate, in a Diels-Alder reaction with cyclopentadiene. This reaction yields a mixture of two diastereomeric adducts with a total yield of 75-95%.[1]

DienophileDieneReaction ConditionsYield (%)Reference
Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoateCyclopentadieneToluene, 120-130 °C, 3-4 days75-95[1]
4-VinylimidazoleN-PhenylmaleimideRoom Temperature>70[2]
Maleic AnhydrideCyclopentadieneNot specifiedHigh[3][4]

Experimental Protocol: General Procedure for Diels-Alder Reaction of a Substituted Alkene with Cyclopentadiene [1]

A toluene solution of the dienophile (e.g., methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate) and a four-fold molar excess of cyclopentadiene is heated in a sealed tube at 120-130 °C for 3-4 days. After cooling, the solvent and excess cyclopentadiene are removed under reduced pressure. The resulting residue is then analyzed and purified by high-performance liquid chromatography (HPLC).

C-H Functionalization: Direct Arylation of the Imidazole Core

Direct C-H functionalization is a powerful tool for the synthesis of complex molecules, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The electron-deficient nature of the imidazole ring in this compound can influence the regioselectivity and efficiency of C-H activation.

dot

Imidazole_Substrate This compound Catalyst Ni or Pd Catalyst Imidazole_Substrate->Catalyst Aryl_Halide Aryl Halide (e.g., Ar-X) Aryl_Halide->Catalyst Product C-H Arylated Imidazole Catalyst->Product Base Base (e.g., K3PO4) Base->Catalyst Solvent Solvent (e.g., t-amylOH) Solvent->Catalyst

Caption: Key components in a typical C-H arylation reaction of an imidazole substrate.

Nickel-catalyzed C-H arylation has emerged as a cost-effective alternative to palladium-based systems. Studies on the C-H arylation of imidazoles have shown that the choice of solvent is critical, with tertiary alcohols like t-amyl alcohol promoting the reaction.[5][6][7] While a direct yield for the C-H arylation of this compound is not explicitly reported, the reaction of N-methylbenzimidazole with phenyl carbamate using a nickel catalyst provides the C2-arylated product in 83% yield.[6] The electron-withdrawing nitro group in this compound is expected to facilitate the C-H activation at the C2 position.

Imidazole SubstrateArylating AgentCatalyst SystemSolventYield (%)Reference
N-MethylbenzimidazolePhenyl CarbamateNi(cod)₂/dcype, K₃PO₄t-amylOH83[6]
1-PhenylimidazolePhenyl CarbamateNi(cod)₂/dcype, K₃PO₄t-amylOH75[6]
4-NitroimidazoleAryl BromidesPd(OAc)₂, CuI, PPh₃, Cs₂CO₃DioxaneModerate[8]

Experimental Protocol: General Procedure for Nickel-Catalyzed C-H Arylation of Imidazoles [6]

In a glovebox, a mixture of the imidazole substrate (0.40 mmol), the arylating agent (1.5 equiv.), Ni(OTf)₂ (10 mol%), 1,2-bis(dicyclohexylphosphino)ethane (dcype) (12 mol%), and K₃PO₄ (3.0 equiv.) is placed in a screw-capped vial. t-Amyl alcohol (1.6 mL) is added, and the vial is sealed and removed from the glovebox. The mixture is then stirred at 110 °C for 12-36 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

Coupling Reactions: Building Molecular Complexity

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental transformations in modern organic synthesis. The performance of this compound in these reactions is of significant interest for the construction of complex N-aryl imidazoles.

dot

cluster_0 Buchwald-Hartwig Amination cluster_1 Chan-Lam Coupling Imidazole Imidazole Catalyst_BH Pd Catalyst + Ligand Imidazole->Catalyst_BH Aryl_Halide_BH 1-Iodo-4-nitrobenzene Aryl_Halide_BH->Catalyst_BH Product_BH This compound Catalyst_BH->Product_BH Imidazole_CL Imidazole Catalyst_CL Cu Catalyst Imidazole_CL->Catalyst_CL Aryl_Boronic_Acid 4-Nitrophenylboronic Acid Aryl_Boronic_Acid->Catalyst_CL Product_CL This compound Catalyst_CL->Product_CL

Caption: Comparison of two common pathways for the N-arylation of imidazole.

The synthesis of this compound can be achieved through various coupling methods. In a study utilizing a heterogeneous Pd/AlO(OH) nanoparticle catalyst, the reaction of imidazole with 1-iodo-4-nitrobenzene under ultrasonic conditions resulted in a 92% yield.[6] This is significantly higher than the yields obtained with less activated aryl halides like iodobenzene (85%) and 4-iodotoluene (82%) under the same conditions, highlighting the beneficial effect of the electron-withdrawing nitro group.

In comparison, the Chan-Lam coupling of 2-nitroimidazole with arylboronic acids, catalyzed by copper(II) salts, has been reported to give the N-arylated product in low to moderate yields. For instance, the reaction with phenylboronic acid gave a 40% yield of the corresponding N-phenyl-2-nitroimidazole.[9]

Imidazole SubstrateCoupling PartnerCatalyst SystemReaction ConditionsYield (%)Reference
Imidazole1-Iodo-4-nitrobenzenePd/AlO(OH) NPs, KOHH₂O/IPA, Ultrasound, 2h92[6]
ImidazoleIodobenzenePd/AlO(OH) NPs, KOHH₂O/IPA, Ultrasound, 2h85[6]
Imidazole4-IodotoluenePd/AlO(OH) NPs, KOHH₂O/IPA, Ultrasound, 2h82[6]
2-NitroimidazolePhenylboronic AcidCu(OTf)₂, K₂CO₃MeOH40[9]
4-Methylimidazole4-BromotoluenePd₂(dba)₃, Ligand L1Toluene, 110 °C93 (as a single regioisomer)[10][11]

Experimental Protocol: Synthesis of N-Arylimidazoles using Pd/AlO(OH) Nanoparticles [6]

A mixture of the imidazole (1.0 mmol) and potassium hydroxide (3.0 mmol) in a 1:1 mixture of water and isopropyl alcohol (4 mL) is stirred for 15 minutes. Then, 25 mg of Pd/AlO(OH) nanoparticles and the aryl halide (1.0 mmol) are added. The reaction mixture is subjected to ultrasonic irradiation for 2 hours. After completion of the reaction, the catalyst is separated by centrifugation and washed with ethanol. The combined organic phases are concentrated to afford the N-arylimidazole product.

Conclusion

This compound demonstrates variable performance across different reaction types, largely influenced by the electron-withdrawing nature of the nitrophenyl group.

  • In cycloaddition reactions , while direct data is limited, the presence of the nitro group is anticipated to enhance its reactivity as a dienophile compared to unsubstituted N-vinylimidazole.

  • For C-H functionalization , the electron-deficient nature of the imidazole ring is expected to facilitate direct arylation, particularly at the C2 position, with nickel-based catalytic systems showing promise.

  • In coupling reactions for its synthesis, the use of 4-nitro-substituted aryl halides leads to higher yields in palladium-catalyzed N-arylation compared to less activated aryl halides.

This guide provides a foundational understanding of the reactivity of this compound. Further experimental work is necessary to directly compare its performance against a broader range of alternative reagents in standardized conditions to fully elucidate its synthetic utility.

References

A Researcher's Guide to the Computational Modeling of 1-(4-Nitrophenyl)-1H-imidazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data and computational models for the characterization of 1-(4-Nitrophenyl)-1H-imidazole (NPIM). This document outlines key experimental properties and evaluates the suitability of various computational methods for predicting its characteristics, thereby aiding in the validation of in silico models for drug design and materials science.

This compound is a nitroaromatic heterocyclic compound of interest in medicinal chemistry and materials science due to its potential biological activity and electronic properties.[1] Accurate computational modeling of such molecules is crucial for understanding their structure-property relationships and for the rational design of new derivatives. This guide offers a comparative overview of available experimental data for NPIM and discusses the application of various computational models for the prediction of its structural and spectroscopic properties.

Experimental Data Summary

A compilation of available experimental data for this compound is presented below. These values serve as a benchmark for the validation of computational models.

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueSource
Molecular FormulaC₉H₇N₃O₂[2]
Molecular Weight189.17 g/mol [2]
Melting Point198-203 °C[3]
Solubility>28.4 µg/mL (at pH 7.4)[2]

Table 2: Spectroscopic Data for this compound

SpectroscopyExperimental DataSource
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 8.51 (s, 1H), 8.37 (d, J = 9 Hz, 2H), 8.00-7.97 (m, 3H), 7.19 (s, 1H)[4][5]
¹³C NMRData available on PubChem[2][6]
Infrared (IR)ATR-IR spectrum available on PubChem[2][6]
UV-VisNo specific experimental data found.

Comparison of Computational Models

The accurate prediction of molecular properties using computational methods is highly dependent on the chosen level of theory (functional) and basis set. For nitroaromatic and imidazole-containing compounds, Density Functional Theory (DFT) has been widely adopted. This section compares several common DFT functionals for their potential applicability in modeling this compound.

Table 3: Comparison of Common DFT Functionals for Modeling Nitroaromatic Imidazole Derivatives

Computational ModelStrengthsWeaknessesRelevant Applications
B3LYP (Becke, 3-parameter, Lee-Yang-Parr)- Widely used and well-benchmarked for a variety of organic molecules. - Good balance between computational cost and accuracy for geometries and vibrational frequencies.- May underestimate reaction barriers. - Can have limitations in describing non-covalent interactions and charge-transfer excitations.- Geometry optimization. - Vibrational frequency calculations. - Prediction of NMR chemical shifts (GIAO method).
M06-2X (Minnesota Functional)- Generally provides better accuracy for main-group thermochemistry and kinetics. - Improved description of non-covalent interactions compared to B3LYP.- Can be more computationally expensive than B3LYP.- Accurate energy calculations. - Studies involving intermolecular interactions.
CAM-B3LYP (Coulomb-attenuating method B3LYP)- Long-range corrected functional, suitable for describing charge-transfer states.- Can be more computationally demanding.- TD-DFT calculations for predicting UV-Vis absorption spectra.
PBE0 (Perdew-Burke-Ernzerhof)- A hybrid functional that often provides good performance for a range of properties.- May not be as extensively benchmarked as B3LYP for all properties of this specific class of molecules.- Geometry optimization and electronic structure calculations.

Experimental and Computational Protocols

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are commonly obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol or acetonitrile), and the absorbance is recorded over a range of wavelengths (typically 200-800 nm) to determine the absorption maxima (λmax).

Computational Protocols

A general workflow for the computational modeling of this compound is outlined below. The choice of functional and basis set should be guided by the specific property of interest and the desired level of accuracy.

  • Geometry Optimization: The molecular geometry of NPIM is optimized to a minimum energy structure. A common and effective level of theory for this step is B3LYP with a 6-31G(d,p) or larger basis set.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

  • NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the NMR shielding tensors. These are then converted to chemical shifts by referencing them to the shielding tensor of a standard compound (e.g., TMS) calculated at the same level of theory.

  • Electronic Properties and UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum. For molecules with potential charge-transfer character, long-range corrected functionals like CAM-B3LYP are often recommended. These calculations provide the excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities, respectively.

Visualization of Validation Workflow

The following diagram illustrates the logical workflow for validating computational models against experimental data for this compound.

G cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_val Model Validation Exp_Synthesis Synthesis & Purification of NPIM Exp_NMR NMR Spectroscopy (¹H, ¹³C) Exp_Synthesis->Exp_NMR Exp_IR IR Spectroscopy Exp_Synthesis->Exp_IR Exp_UV UV-Vis Spectroscopy Exp_Synthesis->Exp_UV Val_Compare Compare Experimental & Calculated Data Exp_NMR->Val_Compare Chemical Shifts Exp_IR->Val_Compare Vibrational Frequencies Exp_UV->Val_Compare Absorption Maxima Comp_GeoOpt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Comp_Freq Vibrational Frequencies Comp_GeoOpt->Comp_Freq Comp_NMR NMR Chemical Shifts (GIAO) Comp_GeoOpt->Comp_NMR Comp_TDDFT UV-Vis Spectra (TD-DFT) Comp_GeoOpt->Comp_TDDFT Comp_Freq->Val_Compare Comp_NMR->Val_Compare Comp_TDDFT->Val_Compare Val_Assess Assess Model Performance Val_Compare->Val_Assess Val_Refine Refine Computational Model (if necessary) Val_Assess->Val_Refine Val_Refine->Comp_GeoOpt Iterate with new model

Caption: Workflow for validating computational models of NPIM.

Conclusion

The validation of computational models for molecules like this compound is a critical step in computational chemistry, ensuring the reliability of predictions for drug discovery and materials design. While some experimental data for NPIM is available, a more comprehensive experimental characterization, particularly of its UV-Vis and detailed IR spectra, would be highly beneficial for a more rigorous validation of theoretical models. For computational studies, a multi-faceted approach employing different DFT functionals is recommended to assess the most suitable method for each property of interest. By systematically comparing theoretical predictions with experimental benchmarks, researchers can confidently utilize computational tools to explore the chemical space of nitroaromatic imidazoles and accelerate the discovery of new functional molecules.

References

Safety Operating Guide

Proper Disposal of 1-(4-Nitrophenyl)-1H-imidazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-(4-Nitrophenyl)-1H-imidazole, a compound often used in pharmaceutical research. Adherence to these protocols is critical to minimize risks and maintain a safe working environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound and related imidazole compounds can be hazardous, and direct contact should be avoided.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1]

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[1]

  • Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[1] For larger spills, a corrosion-proof suit may be required.

  • Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH-approved respirator.[2]

Handling Guidelines:

  • Always handle the compound within a certified laboratory chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][4]

  • Wash hands thoroughly after handling the material.[1]

II. Chemical Properties and Hazard Data

Understanding the properties of this compound is essential for its safe handling and disposal. Below is a summary of its key characteristics.

PropertyValue
Molecular Formula C₉H₇N₃O₂
Melting Point 198-203 °C[5]
Flash Point 180.1±23.2 °C[5]
Appearance Solid
Solubility Soluble in water, producing a mildly alkaline solution.[3]

Hazard Statements:

  • Harmful if swallowed.[2]

  • Causes severe skin burns and eye damage.[2]

  • May damage fertility or the unborn child.[2]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following is a general, best-practice workflow for its disposal.

Experimental Protocol: Waste Collection and Disposal

  • Waste Segregation:

    • Collect waste this compound, in its pure form or in solutions, in a dedicated, sealable, and airtight waste container.[3]

    • The container must be compatible with the chemical and clearly labeled as hazardous waste.

  • Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first waste is added.[3]

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other required information as per your institution's policy.

  • Storage of Waste:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[3]

    • The storage area should be away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[3]

    • Store the container locked up or in an area accessible only to qualified personnel.[2]

  • Disposal Request:

    • When the container is full or no longer in use, complete a chemical collection request form as per your institution's or company's procedure.[3]

    • Arrange for pickup by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][4]

IV. Emergency Procedures for Spills and Exposure

In the event of an accidental spill or exposure, immediate action is necessary.

  • Spills:

    • Evacuate personnel from the immediate area.[1]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6]

    • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][3]

    • Clean the affected area thoroughly.

    • Avoid generating dust during cleanup.[2]

  • Exposure:

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

    • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][4]

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Generation of Waste This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Emergency: Spill or Exposure start->spill segregate Step 2: Segregate Waste into a Labeled, Compatible Container ppe->segregate store Step 3: Store Waste Container in a Designated, Secure Area segregate->store segregate->spill request Step 4: Complete and Submit Chemical Waste Collection Form store->request store->spill pickup Step 5: Transfer to Licensed Hazardous Waste Contractor request->pickup end_point End: Proper Disposal at an Approved Waste Facility pickup->end_point spill_protocol Follow Emergency Spill and Exposure Protocol spill->spill_protocol Incident Occurs spill_protocol->segregate After Cleanup

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 1-(4-Nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Nitrophenyl)-1H-imidazole. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic compounds.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is a skin, eye, and respiratory irritant.[1] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[2][3]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[2]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[2]

Safety Operating Guide

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible.[2][4]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.

  • Avoid the formation of dust during handling.[2][5]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[2][6]

  • Do not eat, drink, or smoke in the laboratory.[2][5]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][6]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][6]

  • Store away from incompatible materials such as strong oxidizing agents.[2][4]

Emergency and Disposal Protocols

Spill Management Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[2]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[2][5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[2]

Waste Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[4][5][6]

Experimental Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose post_ppe Remove PPE cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.